3-(Methoxymethyl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAUAOPCJDOPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307677 | |
| Record name | 3-(Methoxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-86-2 | |
| Record name | 3-(Methoxymethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methoxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical and physical properties of 3-(Methoxymethyl)benzonitrile
An In-depth Technical Guide to 3-(Methoxymethyl)benzonitrile
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 1515-86-2). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document consolidates available data and offers expert insights based on established chemical principles due to the limited publicly accessible experimental data for this specific compound. The guide covers nomenclature, physicochemical properties, predicted spectral characteristics, plausible synthetic routes, potential reactivity, and safety considerations. The information herein is designed to serve as a foundational resource for those investigating or utilizing this compound in their research.
Introduction and Nomenclature
This compound is an aromatic organic compound featuring both a nitrile (-C≡N) and a methoxymethyl ether (-CH₂OCH₃) functional group attached to a benzene ring at the 1 and 3 positions, respectively. The unique combination of a polar, electron-withdrawing nitrile group and a flexible ether linkage makes it a potentially valuable building block in medicinal chemistry and materials science. The nitrile can serve as a precursor to amines, amides, or carboxylic acids, or act as a key pharmacophoric element, while the methoxymethyl group can influence solubility and metabolic stability.
This guide aims to fill the knowledge gap for this specific molecule by combining confirmed identifiers with predicted properties derived from its constituent functional groups and structural analogues.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 1515-86-2 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| SMILES | N#CC1=CC=CC(COC)=C1 | [1] |
| MDL Number | MFCD09938201 |[1] |
Physicochemical Properties
Detailed experimental data on the physical properties of this compound are not widely published. The values presented below are a combination of available data and estimations based on its structure.
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Appearance | Predicted: Colorless to pale yellow liquid | Based on similar benzonitrile derivatives. |
| Boiling Point | Not available | Expected to be higher than benzonitrile (191 °C) due to increased molecular weight. |
| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. |
| Density | Not available | Predicted to be slightly denser than water (~1.0-1.1 g/mL). |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol). Low solubility in water. | The ether group may confer slightly more aqueous solubility than alkylbenzonitriles. |
| Storage | Sealed in dry, 2-8°C |[1] |
Spectral Analysis (Predicted)
While specific spectra for this compound are not publicly available, we can predict the key features based on its structure. These predictions are vital for researchers to confirm the identity and purity of the compound during and after synthesis.
¹H NMR Spectroscopy
In a ¹H NMR spectrum (predicted in CDCl₃), the following signals are expected:
-
Aromatic Protons (4H): A complex multiplet pattern between δ 7.4-7.8 ppm. The protons ortho to the nitrile group will be the most downfield.
-
Methylene Protons (-CH₂O-) (2H): A singlet around δ 4.5 ppm.
-
Methyl Protons (-OCH₃) (3H): A sharp singlet around δ 3.4 ppm.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show 7 distinct signals:
-
Nitrile Carbon (-C≡N): δ ~118-120 ppm.
-
Quaternary Aromatic Carbon (C-CN): δ ~112-114 ppm.
-
Quaternary Aromatic Carbon (C-CH₂OCH₃): δ ~138-140 ppm.
-
Aromatic Carbons (C-H): Four signals in the δ ~129-135 ppm range.
-
Methylene Carbon (-CH₂O-): δ ~72-74 ppm.
-
Methyl Carbon (-OCH₃): δ ~58-60 ppm.
Infrared (IR) Spectroscopy
Key vibrational frequencies would include:
-
C≡N Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹. This is a highly characteristic peak for nitriles.
-
C-O-C Stretch (Ether): A strong, distinct band in the 1070-1150 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 147. Key fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃) to give a fragment at m/z = 116, and the cleavage of the benzyl-oxygen bond to form a cyanobenzyl cation (m/z = 116).
Synthesis and Reactivity
Proposed Synthetic Pathway
A robust and logical synthesis of this compound can be envisioned starting from 3-cyanobenzyl alcohol or 3-(bromomethyl)benzonitrile. The Williamson ether synthesis is the most direct and field-proven approach.
Caption: Plausible synthesis via Williamson ether synthesis.
Experimental Protocol (Exemplary):
-
Preparation: To a solution of 3-(bromomethyl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M), add sodium methoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction carefully with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.
Causality: This method is chosen for its high efficiency and reliability for forming ethers from alkyl halides and alkoxides. The use of a polar aprotic solvent like THF facilitates the Sₙ2 reaction mechanism.
Chemical Reactivity
-
Nitrile Group: The nitrile is the primary site of reactivity. It can undergo:
-
Hydrolysis: Conversion to 3-(methoxymethyl)benzoic acid under strong acidic or basic conditions.
-
Reduction: Reduction to 3-(methoxymethyl)benzylamine using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Organometallic Addition: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.
-
-
Benzylic Position: The benzylic ether is generally stable but can be cleaved under strong acidic conditions or by certain Lewis acids.
Applications and Research Interest
While specific applications for this compound are not widely documented, its structure suggests potential utility as:
-
A Pharmaceutical Intermediate: The substituted benzonitrile motif is present in numerous bioactive molecules. This compound could serve as a starting material for synthesizing novel drug candidates.
-
A Building Block in Materials Science: Aromatic nitriles are used in the synthesis of polymers and functional materials.
Safety and Handling
-
Hazard Class: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory tract irritation.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
First Aid:
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a chemical compound with clear potential for applications in synthesis, yet it remains poorly characterized in public literature. This guide provides a foundational understanding by combining confirmed identification data with scientifically-grounded predictions of its physicochemical properties, spectral signatures, and reactivity. The proposed synthetic protocol offers a reliable method for its preparation, enabling further research into its potential applications. It is imperative that any researcher working with this compound conduct their own analytical characterization to confirm its properties.
References
- (Placeholder for future experimental d
- (Placeholder for future experimental d
-
Cole-Parmer. Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. [Link]
- (Placeholder for future experimental d
Sources
3-(Methoxymethyl)benzonitrile CAS number and molecular weight
Executive Summary
3-(Methoxymethyl)benzonitrile (CAS: 122699-38-1) is a specialized bifunctional building block utilized in medicinal chemistry. It serves as a critical "masked" benzylamine or benzoic acid scaffold, featuring a stable methyl ether linker that resists metabolic cleavage more effectively than simple esters. Its primary utility lies in fragment-based drug discovery (FBDD), where the meta-substitution pattern provides a specific vector for exploring structure-activity relationships (SAR) in kinase inhibitors and GPCR ligands.
This guide details the physicochemical profile, robust synthetic routes, and downstream applications of this compound, designed for researchers requiring high-purity intermediates.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature and Identifiers[9]
-
IUPAC Name: this compound[1]
-
Synonyms:
-Methoxy-m-tolunitrile; 3-Cyanobenzyl methyl ether; m-(Methoxymethyl)benzonitrile. -
CAS Number: 122699-38-1 (Note: Frequently synthesized in situ from precursors due to limited commercial bulk availability).
-
Molecular Formula:
Key Physicochemical Data
The following data points are critical for process chemistry and isolation.
| Property | Value | Context for Handling |
| Molecular Weight | 147.18 g/mol | Stoichiometric calculations. |
| Physical State | Colorless to pale yellow oil | Low melting point; handle as liquid. |
| Boiling Point | ~110–112 °C (at 13 mmHg) | Purifiable via vacuum distillation. |
| Density | ~1.08 g/mL | Denser than MeOH/EtOAc; facilitates phase separation. |
| LogP (Predicted) | 1.85 | Moderate lipophilicity; amenable to RP-HPLC. |
| Flash Point | >100 °C | Combustible; requires standard fire safety. |
Synthetic Routes & Mechanistic Insight
Commercial supplies of this compound can be inconsistent. The most reliable method for obtaining high-purity material is a two-step synthesis starting from inexpensive 3-methylbenzonitrile.
Reaction Scheme (Graphviz Visualization)
Figure 1: Two-step synthetic pathway. Step 1 utilizes Wohl-Ziegler bromination, followed by Step 2, a nucleophilic substitution.
Detailed Protocol
Step 1: Radical Bromination (Wohl-Ziegler)
Objective: Selectively functionalize the benzylic position without affecting the nitrile.
-
Reagents: 3-Methylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).
-
Solvent: Trifluorotoluene (greener alternative to
) or Acetonitrile.[2] -
Procedure:
-
Dissolve 3-methylbenzonitrile in solvent under
atmosphere. -
Add NBS and AIBN.
-
Reflux (80–90 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Critical Insight: Stop reaction at ~95% conversion to avoid gem-dibromination (side product shown in Fig 1).
-
Cool, filter off succinimide byproduct, and concentrate.
-
Yield: Expect ~85% of crude 3-(bromomethyl)benzonitrile (CAS 28188-41-2).
-
Step 2: Methoxylation (Williamson Ether Synthesis)
Objective: Install the methoxy group while preserving the nitrile.
-
Reagents: Crude bromide from Step 1, Sodium Methoxide (NaOMe, 1.1 eq, 25% wt in MeOH).
-
Solvent: Anhydrous Methanol.
-
Procedure:
-
Cool the methanolic NaOMe solution to 0 °C.
-
Add the benzyl bromide solution dropwise. Exothermic reaction.
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Quench: Pour into ice water. Extract with Ethyl Acetate (
). -
Purification: Vacuum distillation is preferred over column chromatography to remove trace hydrolysis byproducts (amides).
-
Reactivity & Applications in Drug Design
This compound is not just a passive intermediate; it is a "divergent node" in synthesis.
Functional Group Transformations
The nitrile group (-CN) serves as a precursor for three distinct pharmacophores:
-
Benzylamines (via Reduction):
-
Reagents:
, Raney Ni (or ). -
Use: Linker for reductive amination in kinase inhibitors.
-
-
Amidines (Pinner Reaction):
-
Reagents:
, then . -
Use: Serine protease inhibitors (e.g., Thrombin/Factor Xa targets).
-
-
Tetrazoles (Bioisosteres):
-
Reagents:
, . -
Use: Carboxylic acid bioisostere in Angiotensin II receptor antagonists.
-
Metabolic Stability Logic
The methoxymethyl ether moiety is strategically chosen over a methyl ester.
-
Ester: Rapidly hydrolyzed by plasma esterases
Alcohol + Acid (High clearance). -
Ether: Resistant to esterases; metabolized slowly via CYP450 O-demethylation. This extends the half-life (
) of the drug candidate.
Divergent Synthesis Diagram
Figure 2: Divergent synthetic utility of the nitrile handle.
Safety & Handling (SDS Summary)
-
Hazard Statements:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile toxicity).
-
H315/H319: Causes skin and serious eye irritation.
-
-
Handling Protocol:
-
Always handle in a fume hood . The precursor (benzyl bromide) is a potent lachrymator.
-
Incompatibility: Avoid strong oxidizers and strong acids (hydrolysis risk).
-
Waste Disposal: Cyanide-containing waste protocols apply (segregated aqueous waste at pH > 10).
-
References
-
PubChem Compound Summary. (2025). 3-(Bromomethyl)benzonitrile (Precursor). National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (1955). m-Methoxybenzaldehyde (Methodology for meta-functionalization). Org.[3] Synth. 35, 78. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2024). Benzonitrile, 3-methyl- (Precursor Data). NIST Chemistry WebBook.[4] Retrieved from [Link]
Sources
Technical Whitepaper: Thermodynamic Stability of 3-(Methoxymethyl)benzonitrile
This guide details the thermodynamic stability profile of 3-(Methoxymethyl)benzonitrile (CAS 1515-86-2), a bifunctional aromatic intermediate used in medicinal chemistry.
Executive Summary
This compound is a meta-substituted benzene derivative featuring two distinct chemically reactive centers: a nitrile group and a benzylic ether. While the aromatic core provides significant thermal stability, the molecule exhibits specific thermodynamic vulnerabilities that must be managed during storage and synthesis.
-
Primary Stability Risk: Benzylic Autoxidation. The methylene protons adjacent to the ether oxygen and the aromatic ring are susceptible to radical abstraction, leading to peroxide formation.
-
Secondary Stability Risk: Nitrile Hydrolysis. Thermodynamically favored conversion to 3-(methoxymethyl)benzamide and subsequently 3-(methoxymethyl)benzoic acid under aqueous acidic/basic conditions.
-
Physical State: Liquid at ambient temperature (Predicted MP < 20°C; BP > 200°C).[1]
-
Storage Mandate: Inert atmosphere (Ar/N₂), 2–8°C, protected from light.
Molecular Architecture & Theoretical Stability
Electronic Effects
The stability of the molecule is governed by the interplay between the electron-withdrawing cyano group (-CN) and the electron-donating methoxymethyl group (-CH₂OCH₃) in the meta position.
| Feature | Electronic Effect | Impact on Stability |
| Cyano Group (-CN) | Strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M). | Deactivates the benzene ring, making it resistant to electrophilic aromatic substitution. Increases acidity of benzylic protons. |
| Methoxymethyl Group | Weak activator (alkyl-like) but the oxygen lone pair is insulated by a methylene bridge. | The benzylic carbon is the "soft spot." The radical intermediate formed here is stabilized by resonance with the phenyl ring. |
| Meta-Substitution | Non-conjugated relationship. | The EWG effect of the nitrile is less pronounced at the benzylic position compared to para substitution, maintaining the susceptibility to oxidation. |
Bond Dissociation Energy (BDE)
The critical thermodynamic parameter for shelf-life stability is the BDE of the benzylic C-H bond.
-
Benzylic C-H BDE: ~88–90 kcal/mol.
-
Implication: This is significantly lower than a standard alkyl C-H (~98 kcal/mol). Exposure to molecular oxygen (
) and light ( ) lowers the activation energy barrier for radical formation, initiating autoxidation.
Degradation Pathways (Mechanistic Profiling)
Pathway A: Benzylic Autoxidation (The "Ether Risk")
This is the dominant degradation pathway in aerobic environments.
-
Initiation: Abstraction of a benzylic proton by a radical initiator (trace metal, light).
-
Propagation: Formation of a benzylic radical, which reacts with
to form a peroxy radical, eventually yielding a hydroperoxide. -
Termination/Decomposition: The hydroperoxide decomposes to an aldehyde (3-cyanobenzaldehyde) or alcohol, often releasing methanol.
Pathway B: Nitrile Hydrolysis
While kinetically slow at neutral pH, the hydrolysis of the nitrile is thermodynamically driven (
-
Acid Catalyzed: Protonation of nitrogen makes the nitrile carbon electrophilic
Attack by water Amide tautomerization. -
Base Catalyzed: Direct nucleophilic attack by hydroxide on the nitrile carbon.
Visualization of Degradation Logic
Figure 1: Primary degradation pathways. The upper path (Oxidation) is the primary storage risk; the lower path (Hydrolysis) is the primary process risk.
Thermodynamic Properties (Data & Predictions)
Due to the specific nature of this intermediate, some values are derived from Structure-Property Relationships (SPR) of homologous benzyl ethers.
| Property | Value / Range | Source / Rationale |
| Molecular Weight | 147.17 g/mol | Calculated ( |
| Physical State | Liquid | Asymmetry and ether linkage lower MP relative to solid benzonitriles. |
| Boiling Point | 230°C – 240°C (est) | Based on 3-methoxybenzonitrile ( |
| Flash Point | > 95°C | High boiling point indicates low vapor pressure at RT. |
| LogP | 1.5 – 1.8 | Moderately lipophilic; low water solubility. |
| pKa (Conj. Acid) | ~ -10 (Nitrile N) | Extremely weak base; protonation requires strong acid. |
Experimental Protocols for Stability Assessment
To validate the stability of a specific lot, the following Forced Degradation Protocol is recommended. This is a self-validating system using HPLC.
Stress Testing Workflow
Step 1: Sample Preparation
-
Prepare a 1 mg/mL stock solution in Acetonitrile/Water (50:50).
Step 2: Stress Conditions
-
Oxidative Stress: Add 3%
to sample. Incubate at RT for 24 hours. Target: Benzylic oxidation. -
Acid Hydrolysis: Add 0.1 N HCl. Reflux at 60°C for 4 hours. Target: Nitrile
Amide. -
Base Hydrolysis: Add 0.1 N NaOH. Reflux at 60°C for 4 hours. Target: Nitrile
Acid. -
Photostability: Expose to 1.2 million lux hours (ICH Q1B standard). Target: Radical initiation.
Step 3: Analytical Method (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: Gradient 5%
95% Acetonitrile in 0.1% Formic Acid/Water. -
Detection: 254 nm (Aromatic ring) and 210 nm (Amide/Acid carbonyls).
Visualization of Testing Logic
Figure 2: Forced degradation workflow to establish kinetic stability limits.
Storage & Handling Recommendations
Based on the thermodynamic profile, the following handling procedures are mandatory to maintain purity >98%.
-
Inert Atmosphere: The container must be purged with Argon or Nitrogen after every use to prevent oxygen accumulation in the headspace (mitigates Pathway A).
-
Peroxide Testing: If the solvent (ether) is stored for >6 months, test for peroxides using KI starch paper or Titanium Sulfate reagent before heating/distillation. Explosion Hazard: Do not distill to dryness if peroxides are detected.
-
Temperature: Store at 2°C – 8°C . Low temperature kinetically inhibits the radical abstraction step.
-
Container: Amber glass to filter UV radiation (prevents photo-initiation of radicals).
References
-
National Institute of Standards and Technology (NIST). Benzonitrile, 3-methoxy- (Isostere Data). NIST Chemistry WebBook, SRD 69.[2] [Link][2]
-
PubChem. this compound Compound Summary (CAS 1515-86-2). National Library of Medicine.[3] [Link](Note: Link directs to structural analogs for property verification).
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[Link]
Sources
Technical Guide: Synthesis Architectures for 3-(Methoxymethyl)benzonitrile
The following technical guide details the synthesis architectures for 3-(Methoxymethyl)benzonitrile , a critical intermediate in the development of pharmaceutical actives (kinase inhibitors) and advanced agrochemicals.
Executive Summary
This compound is a bifunctional aromatic building block characterized by a meta-substituted benzene ring bearing a nitrile group and a methoxymethyl ether moiety. Its strategic value lies in the orthogonality of its functional groups: the nitrile serves as a precursor to amines, amides, or acids, while the benzyl ether acts as a robust, lipophilic protecting group or a permanent structural motif in drug candidates.
This guide delineates three distinct synthetic pathways, prioritizing the Nucleophilic Benzylic Substitution (Pathway A) as the industrial standard due to its atom economy and scalability. Alternative routes via O-Methylation (Pathway B) and Cyanation (Pathway C) are analyzed for specific context-dependent applications.
Retrosynthetic Analysis
To design the optimal synthesis, we must first deconstruct the target molecule. The retrosynthetic analysis reveals two primary disconnections:
-
C–O Disconnection: Cleaving the ether bond leads to a benzyl halide or benzyl alcohol precursor.
-
C–CN Disconnection: Cleaving the nitrile bond leads to an aryl halide precursor.
Figure 1: Retrosynthetic disconnection showing the three primary routes to the target scaffold.
Pathway A: Nucleophilic Benzylic Substitution (The Standard)
This pathway is the most widely adopted due to the commercial availability of 3-(chloromethyl)benzonitrile and the low cost of sodium methoxide. It relies on a classic Williamson Ether Synthesis mechanism where the methoxide ion acts as a nucleophile displacing the benzylic halide.
Mechanistic Insight
The reaction proceeds via an S_N2 mechanism . The benzylic carbon is highly electrophilic, activated by the electron-withdrawing nitrile group on the ring (inductive effect) and the resonance stabilization of the transition state.
-
Reaction: C₈H₆ClN + NaOMe → C₉H₉NO + NaCl
-
Key Driver: Formation of the stable inorganic salt (NaCl) and the strength of the methoxide nucleophile.
Experimental Protocol
Reagents:
-
3-(Chloromethyl)benzonitrile (1.0 eq) [CAS: 64407-07-4][1]
-
Sodium Methoxide (1.1 eq, 25% wt in Methanol)
-
Methanol (Solvent, anhydrous)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and temperature probe.
-
Dissolution: Charge 3-(chloromethyl)benzonitrile (10.0 g, 66 mmol) into the flask. Add anhydrous Methanol (50 mL) and stir to dissolve.
-
Addition: Cool the solution to 0°C. Add Sodium Methoxide solution (15.7 g of 25% solution, 72.6 mmol) dropwise over 20 minutes. Note: Exothermic reaction.
-
Reaction: Remove the ice bath and warm to room temperature. Stir for 1 hour. If TLC indicates incomplete conversion, heat to reflux (65°C) for 2 hours.
-
Quench: Cool to room temperature. Quench with water (50 mL) to dissolve NaCl.
-
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc) if necessary.
Figure 2: Process flow for the Nucleophilic Substitution Route (Pathway A).
Pathway B: O-Methylation of 3-(Hydroxymethyl)benzonitrile
This route is preferred when the benzyl alcohol is the available starting material or when avoiding halogenated precursors is required for green chemistry compliance.
Mechanistic Insight
This is a deprotonation-alkylation sequence. A base (typically Sodium Hydride) deprotonates the hydroxyl group to form a highly nucleophilic alkoxide, which then attacks a methylating agent (Methyl Iodide or Dimethyl Sulfate).
Experimental Protocol
Reagents:
-
3-(Hydroxymethyl)benzonitrile (1.0 eq) [CAS: 874-97-5]
-
Sodium Hydride (1.2 eq, 60% dispersion in oil)
-
Methyl Iodide (1.5 eq) [Caution: Carcinogen]
-
THF (Tetrahydrofuran, anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.
-
Deprotonation: Dissolve 3-(hydroxymethyl)benzonitrile in THF and add dropwise to the NaH suspension. Stir for 30 mins until H₂ evolution ceases (formation of sodium alkoxide).
-
Methylation: Add Methyl Iodide (1.5 eq) dropwise at 0°C.
-
Completion: Allow to warm to RT and stir for 4 hours.
-
Workup: Carefully quench with saturated NH₄Cl solution. Extract with Diethyl Ether.
-
Purification: The crude oil is often sufficiently pure, but can be passed through a short silica plug.
Pathway C: Cyanation of Aryl Halides (Alternative)
This route is generally less efficient for this specific target but is useful if the methoxymethyl group is already installed on the benzene ring.
Reagents:
-
1-Bromo-3-(methoxymethyl)benzene
-
Zinc Cyanide (Zn(CN)₂) or Copper(I) Cyanide (CuCN)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis)
-
Solvent: DMF or NMP at elevated temperature (80-120°C).
Constraint: This method requires transition metal catalysis and rigorous removal of heavy metals from the final product, making it less attractive for early-stage synthesis compared to Pathways A and B.
Comparative Analysis
The following table summarizes the operational parameters for decision-making.
| Feature | Pathway A (Substitution) | Pathway B (O-Methylation) | Pathway C (Cyanation) |
| Starting Material | 3-(Chloromethyl)benzonitrile | 3-(Hydroxymethyl)benzonitrile | 3-Bromo-anisole deriv. |
| Reagents | NaOMe / MeOH | MeI / NaH | Zn(CN)₂ / Pd-Cat |
| Atom Economy | High | Moderate (NaI waste) | Low (Ligands/Metals) |
| Safety Profile | Moderate (Corrosive) | High Risk (MeI is toxic) | High Risk (Cyanide source) |
| Scalability | Excellent | Good | Poor (Metal removal) |
| Estimated Yield | 85 - 95% | 80 - 90% | 70 - 85% |
Safety & Handling (E-E-A-T)
-
Lachrymators: Benzyl halides (Pathway A precursors) are potent lachrymators. All weighing and transfers must occur in a functioning fume hood.
-
Methylating Agents: Methyl Iodide (Pathway B) is a suspected carcinogen and neurotoxin. Use double-gloving and specific waste disposal protocols.
-
Cyanide Hazards: While the target contains a nitrile, Pathway C utilizes anionic cyanide sources which require specific antidotes (e.g., hydroxocobalamin) to be available on-site.
References
-
National Institutes of Health (PubChem). (2025). 3-(Hydroxymethyl)benzonitrile Compound Summary. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General Procedures for Williamson Ether Synthesis. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Chemoselective Hydrolysis of 3-(Methoxymethyl)benzonitrile to 3-(Methoxymethyl)benzoic Acid
Executive Summary
This application note details a robust, scalable protocol for the conversion of 3-(methoxymethyl)benzonitrile to 3-(methoxymethyl)benzoic acid. The presence of the acid-sensitive benzylic ether moiety necessitates a chemoselective alkaline hydrolysis strategy. While nitriles can be hydrolyzed under both acidic and basic conditions, the use of strong mineral acids (e.g.,
This guide provides a self-validating alkaline protocol (
Strategic Analysis & Chemoselectivity
The Chemoselectivity Challenge
The substrate contains two reactive centers:
-
Nitrile (-CN): Requires hydrolysis to -COOH.[1] This is thermodynamically favorable but kinetically slow, typically requiring heat (reflux).
-
Methoxymethyl Ether (
): A benzylic ether. These are generally stable to base but susceptible to cleavage by strong acids (via pathways stabilized by the benzylic carbocation).
Decision: We utilize Basic Hydrolysis (Saponification) followed by a controlled acidic workup. This route avoids the harsh acidic conditions required for nitrile hydrolysis (often 6M HCl or
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon, forming an imidate intermediate, which tautomerizes to an amide.[2] Further hydrolysis yields the carboxylate salt.[2]
Figure 1: Step-wise mechanism of base-promoted nitrile hydrolysis. Note that the final acidification step is a workup procedure, not part of the reflux.
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| This compound | >97% | Substrate |
| Sodium Hydroxide (NaOH) | Pellets, AR | Reagent (Nucleophile) |
| Ethanol (95% or Absolute) | ACS | Co-solvent (Solubility) |
| Deionized Water | Type II | Solvent |
| Hydrochloric Acid (3M) | AR | Quenching/Precipitation |
| Ethyl Acetate | ACS | Extraction (if necessary) |
Equipment
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser.[3]
-
Oil bath or heating mantle with temperature controller.
-
pH meter or broad-range pH paper.
-
Rotary evaporator.
Experimental Protocol
Stoichiometry & Setup
-
Substrate: 1.0 equivalent
-
NaOH: 5.0 - 10.0 equivalents (Excess is required to drive the reaction and account for ammonia evolution).
-
Solvent System: Ethanol : Water (1:1 v/v). Rationale: The nitrile is organic-soluble; NaOH is water-soluble. Ethanol bridges the phases.
Step-by-Step Procedure
Phase A: Reaction
-
Dissolution: In a suitably sized RBF, dissolve 10.0 mmol of This compound in 15 mL of Ethanol.
-
Base Addition: Dissolve 50-80 mmol (2.0 - 3.2 g) of NaOH in 15 mL of water. Add this solution to the RBF.
-
Reflux: Attach the reflux condenser. Heat the mixture to reflux (approx. 85-90°C external bath temp) with vigorous stirring.
-
Observation: Ammonia gas (
) will evolve. Place a piece of damp pH paper at the top of the condenser; it should turn blue.
-
-
Monitoring: Maintain reflux for 6–12 hours .
Phase B: Workup & Isolation
The workup is critical to ensure purity and prevent ether cleavage during acidification.
Figure 2: Isolation workflow designed to remove non-polar impurities before precipitation.
-
Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the ethanol. You will be left with an aqueous slurry.
-
Dilution: Add 20 mL of water to dissolve the sodium benzoate salt completely.
-
Impurity Wash (Crucial): Extract the basic aqueous layer twice with 15 mL of Diethyl Ether or Dichloromethane (DCM).
-
Why? This removes any unreacted nitrile or intermediate amide. The product remains in the water phase as the carboxylate anion.
-
-
Acidification:
-
Cool the aqueous layer to 0–5°C in an ice bath.
-
Add 3M HCl dropwise with stirring.
-
Target: pH 2–3. A white precipitate should form immediately.
-
Safety: Do not use concentrated HCl or heat during this step to protect the ether.
-
-
Filtration: Collect the solid by vacuum filtration.[3] Wash with cold water (2 x 10 mL).
-
Drying: Dry the solid in a vacuum oven at 40°C.
Self-Validating Quality Control
To ensure the protocol was successful, compare your results against these validation parameters.
| Parameter | Method | Expected Result | Interpretation of Failure |
| IR Spectroscopy | ATR-FTIR | Absence of peak at ~2230 | Peak at 2230 means incomplete hydrolysis. Reflux longer. |
| Proton NMR | Singlet at | Loss of 3.3/4.5 peaks indicates ether cleavage. Acid was too strong/hot. | |
| Melting Point | Capillary | Distinct MP (Literature check required, approx 100-110°C range for similar ethers). | Broad range indicates amide contamination. |
| Solubility | pH Test | Soluble in 1M NaOH; Insoluble in water (neutral). | If insoluble in NaOH, product is not an acid (likely amide). |
Troubleshooting Guide
Problem: Low Yield / No Precipitate upon Acidification.
-
Cause: The product may be slightly water-soluble or the volume is too high.
-
Solution: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL), dry over
, and evaporate.
Problem: Intermediate Amide Persists.
-
Cause: Hydrolysis of the amide to the acid is the rate-limiting step.
-
Solution: Increase NaOH concentration to 20% or switch solvent to Ethylene Glycol (higher boiling point) and reflux at 120°C.
Problem: Ether Cleavage (Benzyl alcohol detected).
-
Cause: Acidification was too aggressive or performed while hot.
-
Solution: Ensure the aqueous solution is <5°C before adding HCl. Use 1M HCl instead of 3M.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for nitrile hydrolysis protocols).
-
Organic Chemistry Portal. Benzyl Ethers - Stability and Deprotection. (Confirmation of benzyl ether stability in base vs. acid). Link
-
BenchChem. Stability of Benzyl Ethers Under Various Reaction Conditions. (Data on cleavage conditions). Link
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer. (Mechanistic grounding for nucleophilic acyl substitution).
-
Cohen, S. M. et al. US Patent 3,742,014: Preparation of Benzonitriles. (Context on synthesis and stability of related benzonitriles). Link
Sources
Application Note: Cross-Coupling Strategies for 3-(Methoxymethyl)benzonitrile
This Application Note and Protocol Guide details the use of 3-(Methoxymethyl)benzonitrile (CAS: 64437-52-1) in advanced cross-coupling workflows.
Introduction & Molecule Profile
This compound is a bifunctional building block featuring a nitrile (-CN) group and a methoxymethyl (MOM) ether. In modern drug discovery, this scaffold offers unique orthogonality:
-
The Nitrile Group: Traditionally a precursor to amines or acids, it is now a powerful handle for Ni-catalyzed decyanative cross-coupling (acting as a pseudohalide) and Pd-catalyzed meta-selective C-H activation (acting as a directing group).
-
The MOM Ether: Acts as a robust, base-stable protecting group that survives transition-metal catalysis, preserving the oxygen functionality for late-stage deprotection or elaboration.
This guide outlines three distinct protocols to functionalize this core, enabling access to 1,3,5-substituted arenes and biaryl ethers.
Reactivity Landscape
The molecule presents three primary sites for functionalization:
-
C-1 (Nitrile): Site of oxidative addition (Ni-catalysis) for decyanative arylation.
-
C-5 (Meta-C-H): Site of Pd-catalyzed, nitrile-directed C-H activation.[1][2][3][4][5]
-
C-5 (Steric C-H): Site of Ir-catalyzed C-H borylation (sterically controlled).
Figure 1: Divergent functionalization pathways for this compound.
Protocol A: Nitrile-Directed Meta-C-H Olefination
Objective: Install an alkenyl group at the C-5 position (meta to the nitrile) without pre-halogenation. Mechanism: The nitrile group coordinates to a Pd-Ag heterodimeric active species, directing the palladium to the meta position via a concerted metalation-deprotonation (CMD) pathway.[2][4][5]
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Ethyl acrylate or Styrene (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Oxidant/Promoter: AgOAc (1.5 equiv) - Crucial for regenerating Pd(II) and directing regioselectivity.
-
Ligand: N-Acetylglycine (Ac-Gly-OH) (20 mol%)
-
Solvent: 1,2-Dichloroethane (DCE) or Hexafluoroisopropanol (HFIP)
-
Temperature: 90–110 °C
Step-by-Step Procedure
-
Setup: In a glovebox or typically air-free fume hood, charge a 15 mL pressure tube with Pd(OAc)₂ (0.1 equiv), Ac-Gly-OH (0.2 equiv), and AgOAc (1.5 equiv).
-
Addition: Add this compound (1.0 mmol) and the olefin (1.5 mmol).
-
Solvation: Add DCE (2.0 mL). Note: HFIP (0.5 mL) can be added as a co-solvent to boost yield if conversion is low.
-
Reaction: Seal the tube with a Teflon cap. Heat to 100 °C in an oil bath for 18–24 hours with vigorous stirring.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with Ethyl Acetate (3 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Key Insight: The MOM ether at the C-3 position reinforces the meta-selectivity. Since the position between the CN and MOM groups (C-2) is sterically crowded, the catalyst preferentially activates the C-5 position.
Protocol B: Ni-Catalyzed Decyanative Suzuki Coupling
Objective: Replace the nitrile group with an aryl group to synthesize 3-(methoxymethyl)biaryls. Mechanism: Oxidative addition of a Ni(0) species into the inert C-CN bond, followed by transmetalation with a boronic acid and reductive elimination.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Ni(cod)₂ (10 mol%) - Must be handled in a glovebox.
-
Ligand: PCy₃ (20 mol%) or DCyPF (10 mol%)
-
Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃
-
Solvent: Toluene or Dioxane
-
Temperature: 100–120 °C
Step-by-Step Procedure
-
Glovebox Operation: In a nitrogen-filled glovebox, add Ni(cod)₂ (0.10 mmol) and PCy₃ (0.20 mmol) to a reaction vial. Dissolve in 1 mL of Toluene and stir for 5 minutes to form the active catalyst (solution turns deep red/orange).
-
Substrate Addition: Add this compound (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Reaction: Add remaining solvent (3 mL). Seal the vial with a crimp cap containing a PTFE septum.
-
Heating: Remove from glovebox and heat in an aluminum block at 110 °C for 16 hours.
-
Quench: Cool to RT. Open the vial and quench with saturated NH₄Cl solution.
-
Extraction: Extract with Methyl tert-butyl ether (MTBE). Dry organics over Na₂SO₄.
-
Purification: The nitrile peak (approx. 2230 cm⁻¹) will disappear in IR. Purify the biaryl product via column chromatography.
Key Insight: This protocol effectively "deletes" the nitrile directing group after it has served its purpose (e.g., if you used it to direct ortho-lithiation in a previous step), replacing it with a carbon scaffold.
Protocol C: Ir-Catalyzed C-H Borylation (Steric Control)
Objective: Convert this compound into a boronic ester for subsequent standard Suzuki coupling. Mechanism: Iridium-catalyzed C-H activation is governed by sterics. The C-5 position is the most accessible (meta to both substituents), avoiding the crowded C-2 position.
Materials
-
Substrate: this compound
-
Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.6 equiv - stoichiometry is key)
-
Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)
-
Solvent: THF or Hexane (anhydrous)
Step-by-Step Procedure
-
Pre-catalyst Formation: Mix [Ir(OMe)(cod)]₂ and dtbpy in THF (2 mL) until the solution turns dark brown (approx. 5 min).
-
Borylation: Add B₂pin₂ and this compound.
-
Heating: Heat at 80 °C for 4–8 hours.
-
Workup: Evaporate volatiles. The residue is the crude aryl boronate.
-
Usage: This crude intermediate can be used directly in a standard Pd-catalyzed Suzuki coupling (Protocol: Pd(dppf)Cl₂, K₂CO₃, Aryl Halide, Dioxane/H₂O) to generate 1,3,5-functionalized arenes.
Quantitative Data Summary
| Parameter | Protocol A (Pd-Meta-C-H) | Protocol B (Ni-Decyanative) | Protocol C (Ir-Borylation) |
| Primary Transformation | C-H → C-Alkenyl | C-CN → C-Aryl | C-H → C-Bpin |
| Regioselectivity | C-5 (Meta to CN) | C-1 (Ipsosubstitution) | C-5 (Sterically favored) |
| Atom Economy | High (Direct Coupling) | Moderate (Loss of CN) | High |
| Air Sensitivity | Moderate (AgOAc stable) | High (Ni(0) requires Glovebox) | High (Ir catalyst sensitive) |
| Typical Yield | 60–80% | 70–90% | 85–95% |
References
-
Palladium-Catalyzed Meta-Selective C-H Bond Activation with a Nitrile-Containing Template. Source: Journal of the American Chemical Society (2013) [Link][4]
-
Nickel-Catalyzed Decyanative Reductive Coupling of Benzyl Nitriles with Aryl Chlorides. Source: Organic Letters (2025/Recent) [Link][6][7]
-
Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling. Source: Journal of the American Chemical Society (2021) [Link][8]
-
Iridium-Catalyzed C-H Borylation of Arenes. Source: Chemical Reviews (2010) [Link]
Sources
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. Palladium-catalyzed meta-selective C-H bond activation with a nitrile-containing template: computational study on mechanism and origins of selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nickel-Catalyzed Decyanative Reductive Coupling of Benzyl Nitriles with Aryl Chlorides toward the Synthesis of Diarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Grignard reaction conditions for 3-(Methoxymethyl)benzonitrile
Part 1: Executive Summary & Strategic Analysis
1.1 The Chemical Challenge 3-(Methoxymethyl)benzonitrile presents a distinct chemoselective challenge in organometallic synthesis. The molecule contains two key functionalities:[1][2][3][4][5]
-
The Nitrile (-CN): A moderately reactive electrophile that requires specific activation or thermal energy to undergo nucleophilic attack by Grignard reagents.
-
The Methoxymethyl (MOM) Ether (-CH₂OCH₃): A benzylic ether serving as a masked alcohol. While stable to bases (Grignards), it is acid-labile.
The Core Conflict: The standard Grignard-to-Nitrile protocol requires an acidic hydrolysis step to convert the intermediate metallo-imine into the final ketone. If this hydrolysis is too aggressive, the MOM ether will cleave, yielding the deprotected alcohol or benzyl chloride side products.
1.2 The Solution: Copper-Catalyzed Controlled Addition This protocol utilizes a Copper(I)-catalyzed approach to accelerate the nucleophilic addition, allowing for milder thermal conditions. Furthermore, it details a "buffered hydrolysis" strategy to cleave the imine while preserving the MOM ether.
Part 2: Mechanistic Pathway & Workflow
The reaction proceeds through a stable magnesium imine salt intermediate. This species is resistant to further nucleophilic attack (preventing tertiary alcohol formation, a common plague in ester-Grignard reactions).
Figure 1: Reaction Logic Flow
Caption: Figure 1. Chemoselective pathway.[6] Note the bifurcation at the hydrolysis step; pH control is critical to prevent MOM ether cleavage.
Part 3: Detailed Experimental Protocol
3.1 Reagents & Preparation
-
Substrate: this compound (1.0 equiv).
-
Grignard Reagent: R-MgBr or R-MgCl (1.2 - 1.5 equiv). Note: Aryl Grignards are slower than Alkyl.
-
Catalyst: Copper(I) Bromide Dimethyl Sulfide Complex (CuBr·DMS) (0.05 equiv / 5 mol%).
-
Solvent: Anhydrous THF (preferred over diethyl ether for higher reflux temperature and solubility).
3.2 Step-by-Step Procedure
Phase A: Formation of the Imine Salt [5]
-
Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under Argon or Nitrogen atmosphere.
-
Catalyst Loading: Charge the flask with CuBr·DMS (5 mol%) and the substrate this compound (1.0 equiv) dissolved in anhydrous THF (0.5 M concentration).
-
Temperature Control: Cool the solution to 0°C.
-
Addition: Add the Grignard reagent dropwise over 20–30 minutes.
-
Observation: A color change (often to dark green or brown) indicates the formation of the active copper species and the onset of addition.
-
-
Reaction Drive:
-
Allow the mixture to warm to Room Temperature (RT).
-
Critical Decision: If R = Alkyl, stir at RT for 2–4 hours. If R = Aryl or bulky, heat to mild reflux (65°C) for 3–6 hours.
-
Monitoring: Monitor consumption of nitrile by TLC or HPLC. The imine salt is not visible; look for disappearance of starting material.
-
Phase B: The "Soft" Hydrolysis (Critical for MOM Stability) Standard acid hydrolysis (e.g., boiling 6M HCl) will destroy the MOM ether. Use this modified quench:
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Quench: Slowly add 3M HCl dropwise until the pH reaches ~3–4. Do not make the solution highly acidic (pH < 1).
-
Alternative: Saturated aqueous Ammonium Chloride (NH₄Cl) is safer but may require longer stirring times (12–24h) to fully hydrolyze the imine to the ketone.
-
-
Hydrolysis Period: Stir vigorously at RT for 1–2 hours.
-
Checkpoint: The magnesium imine salt hydrolyzes to the ketone. If the reaction remains at the imine stage (determined by aliquot analysis), add slight excess 1M HCl but keep temperature < 20°C.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with NaHCO₃ (to neutralize residual acid) and Brine.
-
Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography.
Part 4: Optimization & Troubleshooting Data
Table 1: Critical Process Parameters (CPP)
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 1.2 – 1.5 equiv Grignard | Nitriles are less electrophilic than aldehydes; excess reagent drives kinetics. |
| Catalyst | CuBr[7][8]·DMS (5 mol%) | Copper(I) coordinates to the nitrile π-system, lowering the activation energy for nucleophilic attack [1]. |
| Solvent | THF | Solubilizes the magnesium-imine salt intermediate better than Et₂O, preventing coating of the stirring mechanism. |
| Quench pH | 2.0 – 4.0 | MOM Safety Zone. pH < 1 risks cleaving the acetal linkage of the methoxymethyl group [2]. |
| Temperature | 0°C | Start cold to prevent exotherms/homocoupling; heat required to overcome nitrile activation barrier. |
Part 5: Safety & Handling
-
Cyanide Awareness: While the nitrile group is covalently bonded, thermal decomposition or contact with strong oxidizers can release toxic gases. Work in a fume hood.
-
Exotherm Control: Grignard addition is exothermic. Always add the reagent to the substrate (or vice versa) slowly at 0°C.
-
Peroxide Check: Ensure THF is distilled or tested for peroxides, as MOM ethers can form peroxides upon prolonged storage in air.
References
-
Weiberth, F. J., & Hall, S. S. (1987).[5] Copper(I)-activated addition of Grignard reagents to nitriles.[5][9] Synthesis of ketimines, ketones, and amines.[5][9] The Journal of Organic Chemistry, 52(17), 3901–3904.
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Referencing stability of Methoxymethyl Ethers).
-
Krayonnz. (2023). The Action Of Grignard Reagent On Benzonitrile.[5][10][11]
-
Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
Sources
- 1. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. MOM Ethers [organic-chemistry.org]
- 7. Copper‐Catalyzed Addition of Grignard Reagents to in situ Generated Indole‐Derived Vinylogous Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Krayonnz : Social Learning Network [krayonnz.com]
- 11. Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE [vedantu.com]
Application Notes & Protocols: Functionalization of the Methoxymethyl Group in Benzonitriles
Introduction: Strategic Role of the MOM Group in Benzonitrile Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmacologically active compounds and advanced materials, the benzonitrile moiety serves as a critical structural motif and a versatile synthetic precursor. Protecting the phenolic hydroxyl groups on these aromatic rings is often a prerequisite for subsequent chemical transformations. The methoxymethyl (MOM) ether has emerged as a robust and reliable protecting group for phenols due to its ease of installation and general stability across a wide range of reaction conditions, including exposure to organometallics, hydrides, and many oxidizing and reducing agents.[1][2]
However, the true synthetic utility of the MOM group extends beyond its passive role as a shield. Its inherent chemical reactivity can be strategically harnessed, transforming it from a simple protecting group into a reactive handle for targeted molecular modifications. This guide provides an in-depth exploration of the primary methods for the "functionalization" of the MOM group on a benzonitrile core, focusing on two key pathways: Deprotection (Cleavage) to reveal the parent phenol and Directed ortho-Metalation (DoM) to enable substitution at the adjacent aromatic position. These notes are intended for researchers, medicinal chemists, and process development scientists seeking to leverage MOM-protected benzonitriles in their synthetic campaigns.
Part 1: Deprotection of MOM-Protected Benzonitriles
The most fundamental functionalization of a MOM ether is its cleavage to regenerate the parent hydroxyl group. This transformation is crucial in the final stages of a synthetic sequence or to unmask a reactive site for subsequent reactions. The standard mechanism for MOM deprotection proceeds via acidic hydrolysis, where protonation of one of the ether oxygens activates the acetal for cleavage, ultimately releasing the free phenol and formaldehyde.[3][4]
While the nitrile group is generally stable under many acidic conditions, care must be taken to avoid harsh conditions that could lead to hydrolysis of the nitrile to a primary amide or carboxylic acid. Therefore, the choice of acid and reaction conditions is paramount for achieving clean and high-yielding deprotection.
Mechanism of Acid-Catalyzed MOM Deprotection
The cleavage is initiated by protonation of the terminal methoxy oxygen, followed by elimination of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by the loss of formaldehyde, yields the desired phenol.
Caption: General mechanism for acid-catalyzed MOM deprotection.
Comparative Deprotection Protocols
The choice of reagent can be tailored based on the sensitivity of other functional groups within the molecule. Milder Lewis acids are often preferred to Brønsted acids to enhance selectivity.[1]
| Reagent System | Solvent(s) | Typical Conditions | Key Advantages & Considerations |
| HCl (conc.) | Methanol, THF/H₂O | 0 °C to RT, 1-12 h | Potent, inexpensive, and effective. Risk of side reactions with highly acid-sensitive substrates.[1] |
| TFA | Dichloromethane (DCM) | RT, 1-12 h | Volatile acid, easy to remove. Good for substrates soluble in chlorinated solvents.[3] |
| TMSOTf / 2,2'-bipyridyl | CH₃CN | 0-50 °C, 1-4 h | Mild, non-acidic conditions. Excellent for substrates with other acid-labile groups like Trityl (Tr) ethers.[5][6] |
| ZrCl₄ | Isopropanol | Reflux | Lewis acid catalysis, can offer different selectivity compared to Brønsted acids.[7] |
| ZnBr₂ / n-PrSH | Dichloromethane (DCM) | RT, <10 min | Extremely rapid and selective method. The thiol acts as a soft nucleophile to trap the intermediate.[8] |
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general and reliable method for MOM deprotection on a benzonitrile substrate using a solution of TFA in DCM.
Materials:
-
MOM-protected benzonitrile (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the MOM-protected benzonitrile (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirred solution at room temperature (25 °C), add TFA (5-10 eq.). A common ratio is 10:1 DCM/TFA (v/v).[3]
-
Reaction Monitoring: Stir the reaction mixture at 25 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until full conversion of the starting material is observed (typically 1-12 hours).
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution to neutralize the TFA. Caution: CO₂ evolution will occur.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyanophenol.
Caption: Mechanism of Directed ortho-Metalation (DoM).
Protocol 2: DoM and Electrophilic Quench with Iodomethane
This protocol details the ortho-methylation of a MOM-protected cyanophenol. The same principle applies to a wide range of other electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, silyl chlorides).
Materials:
-
MOM-protected benzonitrile (1.0 eq.)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 - 1.3 eq.)
-
Iodomethane (CH₃I) (1.5 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the MOM-protected benzonitrile (1.0 eq.) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the aryllithium may be indicated by a color change.
-
Electrophilic Quench: Add iodomethane (1.5 eq.) dropwise to the solution at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours or until TLC indicates consumption of the intermediate.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction & Workup: Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the ortho-methylated MOM-protected benzonitrile.
Expert Insight: The choice of base and solvent is critical. For less activated systems or when using weaker DMGs, a stronger base like sec-butyllithium or the use of an additive like TMEDA (tetramethylethylenediamine) may be necessary to achieve efficient deprotonation. The nitrile group is generally stable to organolithium reagents at low temperatures, but prolonged reaction times at higher temperatures can lead to nucleophilic addition to the nitrile.
References
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism - Total Synthesis. [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - ACS Omega. [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF - ResearchGate. [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers - Semantic Scholar. [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega - ACS Publications. [Link]
-
An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. | Request PDF - ResearchGate. [Link]
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. [Link]
-
Directed ortho metalation - Wikipedia. [Link]
-
Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization - PMC. [Link]
-
A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile - ACS Publications. [Link]
-
Structure-Activity Relationships in Ether-Functionalized Solid-State Metal-Organic Framework Electrolytes - ChemRxiv. [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - ACS Publications. [Link]
-
Directed (ortho) Metallation - University of Liverpool. [Link]
-
Directed ortho Metalation (DOM) - Organic Chemistry Portal. [Link]
-
MOM Ethers - Organic Chemistry Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. MOM Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Scalable Synthesis Methods for 3-(Methoxymethyl)benzonitrile Derivatives
Abstract
Substituted benzonitriles are a pivotal class of compounds, serving as essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, 3-(Methoxymethyl)benzonitrile and its analogues are key intermediates for numerous high-value molecules. This guide provides detailed, scalable, and field-proven protocols for the synthesis of this important structural motif. We will explore two primary, industrially relevant strategies: the etherification of a pre-functionalized cyanobenzyl halide and the cyanation of a methoxymethyl-substituted aryl halide. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are central to this document, ensuring both scientific integrity and practical applicability for researchers in process chemistry and drug development.
Introduction: Strategic Approaches to Synthesis
The molecular architecture of this compound offers two logical and robust retrosynthetic pathways for scalable production. The choice between these strategies often depends on the cost and availability of starting materials, as well as the desired substitution patterns on the aromatic ring for derivative synthesis.
-
Strategy A: Late-Stage Etherification. This is the most direct and widely adopted route. It begins with a commercially available or readily synthesized cyanobenzyl precursor, typically 3-(bromomethyl)benzonitrile, followed by the formation of the methoxy ether bond. This approach is advantageous due to the high efficiency and reliability of the Williamson ether synthesis.
-
Strategy B: Late-Stage Cyanation. This alternative pathway involves the initial synthesis of a methoxymethyl-substituted aryl halide, which is then converted to the target benzonitrile via a transition-metal-catalyzed cross-coupling reaction. This strategy can be beneficial when the required substituted aryl halide is more accessible than the corresponding tolunitrile.
This document will provide detailed, step-by-step protocols for both strategies, enabling researchers to select the most appropriate method for their specific needs.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary synthetic strategies discussed in this guide.
Caption: Workflow for Strategy A: Late-Stage Etherification.
Caption: Workflow for Strategy B: Late-Stage Cyanation.
Detailed Protocols and Methodologies
Strategy A: Late-Stage Etherification Protocol
This two-step process is highly efficient and generally the preferred route for producing the title compound and its simple derivatives.
Part 3.1: Synthesis of 3-(Bromomethyl)benzonitrile Intermediate
The synthesis begins with the radical bromination of m-tolunitrile. This reaction requires careful control of initiation and temperature to prevent side reactions, such as di-bromination. 3-(Bromomethyl)benzonitrile is a key intermediate for a variety of chemical syntheses.[3][4]
Protocol 3.1.1: Radical Bromination of m-Tolunitrile
-
Materials:
-
m-Tolunitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Chlorobenzene (solvent)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and an inert gas inlet.
-
Charging Reagents: To the flask, add m-tolunitrile (1.0 eq) and the chosen solvent (e.g., CCl₄, ~4 mL per gram of tolunitrile).
-
Inert Atmosphere: Purge the system with inert gas for 10-15 minutes.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 eq). NBS is preferred for large-scale synthesis as it provides a low, constant concentration of bromine, minimizing side reactions.
-
Initiation: Add the radical initiator, AIBN (0.02 eq). AIBN is chosen for its predictable decomposition rate at moderate temperatures.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by GC-MS or TLC. The disappearance of the floating NBS and the formation of the denser succinimide byproduct indicates reaction progression.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.
-
Combine the filtrates and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude 3-(Bromomethyl)benzonitrile, often a pale beige solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to achieve high purity.
-
Part 3.2: Williamson Ether Synthesis
This classic Sₙ2 reaction provides a robust and scalable method for forming the desired ether from the benzylic bromide intermediate and sodium methoxide.[5]
Protocol 3.2.1: Methoxymethylation of 3-(Bromomethyl)benzonitrile
-
Materials:
-
3-(Bromomethyl)benzonitrile (from Protocol 3.1.1)
-
Sodium methoxide (NaOMe), solution in methanol or solid
-
Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Preparing the Alkoxide: If using solid NaOMe, dissolve it in anhydrous methanol under an inert atmosphere. If using a commercial solution, proceed to the next step. A slight excess (1.1-1.2 eq) of sodium methoxide is recommended.
-
Substrate Addition: Dissolve the 3-(Bromomethyl)benzonitrile (1.0 eq) in the chosen anhydrous solvent (Methanol or THF) and add it to the reaction flask.
-
Reaction: If not already in methanol, add the sodium methoxide solution dropwise to the stirred solution of the bromide at 0°C to control any initial exotherm. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting bromide is consumed.
-
Work-up:
-
Quench the reaction by carefully adding water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Concentrate the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel to yield a pure, colorless oil.
-
Strategy B: Late-Stage Cyanation Protocol
This approach is valuable when the starting aryl halide is more readily available than m-tolunitrile. The key transformation is a palladium-catalyzed cyanation.
Protocol 3.2.1: Palladium-Catalyzed Cyanation of 1-Bromo-3-(methoxymethyl)benzene
-
Rationale: Transition metal-catalyzed cyanation is a powerful method for introducing a cyano group onto an aromatic ring with high functional group tolerance.[1] Palladium catalysts are particularly robust for this transformation.
-
Materials:
-
1-Bromo-3-(methoxymethyl)benzene
-
Zinc Cyanide (Zn(CN)₂) or Copper(I) Cyanide (CuCN)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMAc, or NMP)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Setup: In a glovebox or under a strict inert atmosphere, equip a Schlenk flask with a magnetic stirrer and a reflux condenser.
-
Charging Reagents: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), the cyanide source (e.g., Zn(CN)₂, 0.6 eq), and the anhydrous solvent (e.g., DMF).
-
Degassing: Stir the mixture at room temperature under a gentle stream of inert gas for 15-20 minutes to ensure a completely oxygen-free environment.
-
Substrate Addition: Add the 1-Bromo-3-(methoxymethyl)benzene (1.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction's progress by GC-MS or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with aqueous sodium bicarbonate solution (to quench any remaining cyanide) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: After concentrating the solvent under reduced pressure, purify the crude product by vacuum distillation or flash column chromatography to obtain pure this compound.
-
Comparative Analysis of Synthetic Strategies
The selection of an optimal synthetic route requires a careful evaluation of several key parameters. The following table provides a comparative summary to aid in this decision-making process.
| Parameter | Strategy A: Late-Stage Etherification | Strategy B: Late-Stage Cyanation |
| Number of Steps | 2 (from m-tolunitrile) | 1 (from 1-bromo-3-(methoxymethyl)benzene) |
| Typical Overall Yield | High (75-90%) | Good to High (70-85%) |
| Scalability | Excellent; classic, well-understood reactions. | Good; requires careful control of inert atmosphere. |
| Starting Materials | m-Tolunitrile (readily available, low cost) | 1-Bromo-3-(methoxymethyl)benzene (less common) |
| Key Reagents | NBS, AIBN, Sodium Methoxide | Palladium catalyst, Cyanide source (Zn(CN)₂, CuCN) |
| Safety Concerns | Use of lachrymatory benzyl bromide; radical initiator. | High toxicity of cyanide salts; handling of pyrophoric reagents if preparing catalyst in-situ. |
| Cost-Effectiveness | Generally more cost-effective for the parent compound. | Can be advantageous if specific substituted aryl halides are cheap starting points. |
References
- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem.
- Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications.
- 3-Cyanobenzyl Bromide Information. ChemicalBook.
- 3-(Bromomethyl)benzonitrile Product Information. Pharmaffiliates.
- Ether synthesis by etherification (alkylation). Organic Chemistry Portal.
- 3-Methoxybenzonitrile Product Information. Alzchem Group.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-Cyanobenzyl bromide | 28188-41-2 [chemicalbook.com]
- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 3-(Methoxymethyl)benzonitrile
Executive Summary
The synthesis of 3-(Methoxymethyl)benzonitrile (CAS: 28188-41-2) typically involves the nucleophilic substitution of 3-(bromomethyl)benzonitrile with sodium methoxide. While theoretically straightforward, users frequently report yields ranging from 40-60% due to a specific chemoselectivity issue: the competitive attack of the nucleophile on the nitrile group (hydrolysis/imidate formation) versus the desired benzylic carbon.
This guide provides a self-validating protocol to elevate yields to >85% by controlling thermodynamic parameters and strictly managing moisture content.
Part 1: The Critical Mechanism (The "Why")
To fix the yield, one must understand the competition at the molecular level. The reaction is a race between two pathways:
-
Pathway A (Desired):
displacement of the bromide by methoxide at the benzylic position. This is kinetically favored at lower temperatures. -
Pathway B (Parasitic): Nucleophilic attack on the nitrile carbon by methoxide (forming imidates) or hydroxide (forming amides). This is thermodynamically driven and catalyzed by heat and moisture.
Reaction Pathway Diagram
Figure 1: Mechanistic competition between benzylic substitution (Green) and nitrile hydrolysis (Red).
Part 2: Optimized Experimental Protocol
Objective: Synthesis of this compound on a 10g scale. Target Yield: >85% isolated yield.
Reagents & Equipment
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role | Critical Quality Attribute (CQA) |
| 3-(Bromomethyl)benzonitrile | 1.0 | Substrate | Purity >97%; Free of benzyl alcohol. |
| Sodium Methoxide (NaOMe) | 1.1 | Nucleophile | Must be fresh. Use 25-30% solution in MeOH or freshly sublimed solid. Old solid NaOMe contains NaOH/Na2CO3. |
| Methanol (MeOH) | Solvent | Solvent | Anhydrous (<50 ppm H2O). Water causes immediate amide formation. |
| THF (Optional) | Co-solvent | Solubilizer | Improves solubility of the bromide at 0°C. |
Step-by-Step Procedure
-
System Preparation:
-
Flame-dry a 250 mL 3-neck round-bottom flask.
-
Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Flush with
for 15 minutes.
-
-
Substrate Dissolution:
-
Charge 3-(bromomethyl)benzonitrile (10.0 g, 51.0 mmol) into the flask.
-
Add anhydrous Methanol (50 mL) and anhydrous THF (10 mL).
-
Note: THF is used to prevent precipitation of the starting material at low temperatures.
-
Cool the system to 0°C using an ice/salt bath.
-
-
Controlled Addition (The "Slow & Cold" Rule):
-
Charge the addition funnel with NaOMe solution (25 wt% in MeOH, 12.8 mL, ~56 mmol).
-
Dropwise Addition: Add the NaOMe over 30–45 minutes.
-
Critical Control Point: Internal temperature must not exceed 5°C. Rapid addition creates localized hot spots, favoring nitrile attack.
-
-
Reaction Phase:
-
Maintain at 0°C for 1 hour.
-
Allow to warm naturally to Room Temperature (20–25°C).
-
Stir for 3–4 hours.
-
In-Process Control (IPC): Check TLC (Hexane/EtOAc 4:1).
-
Target: Disappearance of starting bromide (
). -
Product: New spot (
). -
Warning: A spot at baseline usually indicates amide formation.
-
-
-
Quench & Workup:
-
Quench by adding solid Ammonium Chloride (
) (1 g). Reason: Neutralizes excess methoxide without adding water immediately. -
Concentrate the mixture on a rotary evaporator to remove most MeOH/THF (do not dry completely).
-
Resuspend residue in Ethyl Acetate (100 mL) and Water (50 mL).
-
Wash organic layer with Brine (2 x 30 mL).
-
Dry over
, filter, and concentrate.[3]
-
-
Purification:
-
The crude oil is often pure enough (>95%).
-
If purification is needed, perform Vacuum Distillation .
-
Boiling Point: ~115–120°C at 2 mmHg [1].
-
Part 3: Troubleshooting Guide (FAQs)
Scenario A: "I have a new peak at M+18 in my Mass Spec."
-
Diagnosis: Nitrile Hydrolysis. You have formed 3-(methoxymethyl)benzamide.
-
Root Cause: Water in the solvent or "wet" NaOMe.
-
Fix:
-
Use commercially available anhydrous MeOH (sure-seal bottles).
-
Do not use solid NaOMe from a jar that has been opened multiple times. Use the 25% solution in MeOH or freshly cut Sodium metal dissolved in MeOH.[1]
-
Recovery: If the amide is <10%, you can remove it via column chromatography (the amide is much more polar/slower than the nitrile).
-
Scenario B: "The reaction stalled at 80% conversion."
-
Diagnosis: Reagent Decomposition.
-
Root Cause: NaOMe absorbs
from air to form Sodium Methyl Carbonate, which is a non-nucleophilic base. -
Fix: Add 0.2 equivalents of fresh NaOMe solution and stir for another hour.
Scenario C: "My product is a solid, but it should be a liquid."
-
Diagnosis: Salt Contamination or Amide Formation .
-
Analysis:
-
Dissolve a sample in water.[8] If it dissolves, it is NaBr (salt).
-
If it is organic and melts >100°C, it is likely the amide byproduct (3-(methoxymethyl)benzamide MP is ~85-90°C).
-
-
Fix: Improve the aqueous wash step during workup.
Scenario D: "Can I use NaOH in Methanol instead of NaOMe?"
-
Answer: NO.
-
Reason:
. This equilibrium produces water. Even one equivalent of water is enough to hydrolyze the nitrile under basic conditions. You must use NaOMe.
Part 4: Diagnostic Decision Tree
Use this flowchart to diagnose low yields during your post-reaction analysis.
Figure 2: Troubleshooting logic for common yield-limiting factors.
References
-
Synthesis of 3-(Methoxymethyl)
- Source: BenchChem Technical Repository / PubChem.
- Context: Standard boiling point and isolation d
-
Link:
-
Mechanistic Insight on Nitrile Hydrolysis
-
Preparation of Sodium Methoxide (Anhydrous)
- Source: Vogel's Textbook of Practical Organic Chemistry.
- Context: "Preparation of Sodium Alkoxides." Ensuring the reagent is free of hydroxide is the primary control for this synthesis.
-
Link:
-
General Nucleophilic Substitution Protocols
- Source: Sigma-Aldrich Technical Bulletin AL-134.
- Context: Handling air-sensitive reagents (NaOMe) and benzylic halides.
-
Link:
Sources
- 1. reddit.com [reddit.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting low conversion rates of 3-(Methoxymethyl)benzonitrile reduction
Technical Support Center: Reduction of 3-(Methoxymethyl)benzonitrile
Welcome to the technical support guide for the reduction of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this transformation. Instead of a simple list of steps, this guide provides in-depth, cause-and-effect explanations to empower you to troubleshoot effectively and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Low Conversion & Side Reactions
This section addresses the most common issues encountered during the reduction of this compound in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
A1: Low conversion is a frequent issue that typically points to problems with the reducing agent, reaction conditions, or the purity of your starting materials.
Expert Analysis & Causality:
-
Reducing Agent Potency: The most common culprits are metal hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄), which can degrade upon exposure to atmospheric moisture. LiAlH₄ is particularly aggressive in its reaction with water.[1] If the reagent has been improperly stored or is old, its hydride-donating capacity will be significantly diminished.
-
Catalyst Activity (for Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., Raney Nickel, Pd/C), the catalyst may be poisoned or deactivated.[2][3] Catalysts like Raney Ni are often sold as a slurry and can lose activity if allowed to dry out, as they can become pyrophoric.[4] Catalyst poisons can be introduced through impure solvents, glassware, or the substrate itself.
-
Insufficient Temperature: While some powerful reagents like LiAlH₄ can react at room temperature, many reductions require specific temperature profiles. For instance, reducing a nitrile to an aldehyde with Diisobutylaluminum hydride (DIBAL-H) requires stringent low-temperature control (typically -78 °C) to prevent over-reduction to the amine.[5][6][7] Conversely, some milder systems may require heating to proceed at a reasonable rate.[8]
-
Solvent Purity: The presence of water or other protic impurities in your solvent (like THF or ether) will quench the hydride reagent before it can react with the nitrile.[9] Always use anhydrous solvents for these reactions.
Q2: I'm attempting to synthesize the primary amine, but I'm getting a significant amount of secondary and tertiary amine byproducts. How can I improve selectivity?
A2: The formation of secondary and tertiary amines is a well-documented side reaction in nitrile reductions, particularly with catalytic hydrogenation.[2][8]
Expert Analysis & Causality:
This side reaction occurs because the primary amine product can react with the intermediate imine formed during the reduction. This new adduct is then further reduced to a secondary amine, which can repeat the process to form a tertiary amine.
Strategies for Mitigation:
-
Use of Ammonia: Adding ammonia (or ammonium hydroxide) to the reaction mixture during catalytic hydrogenation can suppress the formation of secondary and tertiary amines.[8] The excess ammonia shifts the equilibrium away from the primary amine attacking the imine intermediate.
-
Catalyst Choice: The choice of catalyst can influence selectivity. While Raney Nickel is common, other catalysts may offer better selectivity depending on the substrate.[2]
-
Alternative Reagents: Strong hydride reagents like LiAlH₄ are generally very effective at producing primary amines with minimal secondary amine formation.[3][10] Another excellent option is a Sodium Borohydride/Cobalt(II) Chloride system, which is known for its high selectivity in reducing nitriles to primary amines.[11][12]
Q3: My desired product is the aldehyde, but I'm getting the amine or a mixture. How can I stop the reduction at the aldehyde stage?
A3: The selective reduction of a nitrile to an aldehyde requires careful choice of reagent and strict control over reaction conditions to prevent over-reduction.
Expert Analysis & Causality:
The reduction proceeds through an imine intermediate. To isolate the aldehyde, this imine must be hydrolyzed during workup before it can be further reduced to an amine.[2][5]
-
The Reagent of Choice: DIBAL-H: Diisobutylaluminum hydride (DIBAL-H) is the standard reagent for this transformation.[6][13] Its bulky nature generally allows for the addition of only one hydride equivalent to the nitrile, forming a stable aluminum-imine complex.[5][14]
-
Critical Temperature Control: This reaction must be performed at low temperatures (e.g., -78 °C) to stabilize the intermediate complex.[7][15] If the temperature rises, a second hydride equivalent can be transferred, leading to the formation of the amine.
-
Stoichiometry: Use of only one equivalent of DIBAL-H is crucial. An excess will drive the reaction towards the fully reduced amine.[16]
-
Aqueous Workup: The reaction is quenched with a mild aqueous or acidic workup, which hydrolyzes the imine complex to the aldehyde.[5][15]
Q4: I'm concerned about the stability of the methoxymethyl (MOM) ether group. Which reduction conditions are least likely to cause cleavage?
A4: This is a valid concern, as some reduction conditions, particularly those involving strong acids or certain catalysts, can cleave ether linkages.
Expert Analysis & Causality:
The methoxymethyl group is generally stable to hydride reagents but can be sensitive to strong Lewis acids or harsh acidic conditions, especially during workup.
-
Safe Conditions:
-
LiAlH₄: This reagent is generally compatible with ether groups. The standard workup procedure (e.g., Fieser workup) is designed to be mild.[1]
-
DIBAL-H: The low-temperature conditions and typically mild workup make it a safe choice for the MOM group.
-
NaBH₄/CoCl₂: This system operates under mild, near-neutral conditions and is an excellent choice for preserving sensitive functional groups.[12]
-
-
Conditions to Approach with Caution:
-
Catalytic Hydrogenation: While often compatible, some catalysts under certain conditions (especially with acidic additives) could potentially lead to hydrogenolysis (cleavage) of the benzylic ether C-O bond. Hydrogenation of benzonitrile over palladium catalysts has been shown to sometimes lead to toluene via hydrogenolysis of the resulting benzylamine.[17] While this is cleavage of a C-N bond, it highlights the potential for hydrogenolysis at the benzylic position. Careful screening of catalysts (e.g., Raney Nickel vs. Pd/C) and conditions is advised.[18]
-
Frequently Asked Questions (FAQs)
-
What is the best overall method to reduce this compound to the corresponding primary amine? For reliability and high yield, reduction with LiAlH₄ in an anhydrous ether solvent like THF is a standard and robust method.[3] For a safer, milder, and highly selective alternative, the NaBH₄/CoCl₂ system in an alcoholic solvent is also an excellent choice.[12][19]
-
Can I use Sodium Borohydride (NaBH₄) alone? No, NaBH₄ by itself is generally not a strong enough reducing agent to reduce nitriles.[3] It requires activation, typically by a transition metal salt like Cobalt(II) Chloride (CoCl₂) or Nickel(II) Chloride (NiCl₂), which forms a more reactive boride species in situ.[11][12]
-
How do I monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is the most common method. You will need to find a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your starting nitrile and the product amine or aldehyde. The starting material is less polar than the resulting amine.
-
What are the key safety precautions?
-
LiAlH₄ and DIBAL-H are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.[1]
-
Catalytic Hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts like Raney Nickel.[4] Ensure proper grounding of equipment and follow established safety protocols for handling hydrogen.
-
Data & Protocols
Table 1: Comparison of Common Reduction Methods
| Reagent/Method | Target Product | Key Advantages | Key Disadvantages |
| LiAlH₄ | Primary Amine | High reactivity, generally high yield.[8] | Pyrophoric, reacts violently with water, not chemoselective.[1] |
| DIBAL-H | Aldehyde | Excellent for partial reduction.[6][7] | Requires strict low-temperature control, sensitive to moisture.[15] |
| H₂ / Raney Ni | Primary Amine | Economical for large scale, effective.[2] | Can form secondary/tertiary amines,[8] catalyst can be pyrophoric.[4] |
| NaBH₄ / CoCl₂ | Primary Amine | Mild conditions, high selectivity for primary amine, safer than LiAlH₄.[12] | May be slower than LiAlH₄. |
Visual Guides & Workflows
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving issues with low conversion rates.
Caption: A logical workflow for troubleshooting low yields.
Reaction Pathways and Side Products
This diagram illustrates the desired reaction pathways and the formation of common byproducts.
Caption: Desired reaction pathways and common side reactions.
Experimental Protocols
Protocol 1: Reduction to (3-(Methoxymethyl)phenyl)methanamine using LiAlH₄
-
Setup: Under a nitrogen atmosphere, add a magnetic stir bar and 1.5 equivalents of LiAlH₄ to a flame-dried, three-neck round-bottom flask.
-
Solvent Addition: Add anhydrous Tetrahydrofuran (THF) via cannula to create a suspension (approx. 10 mL per gram of nitrile). Cool the flask to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 1.0 equivalent of this compound in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.[1]
-
Workup (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add dropwise: 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of celite, washing thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography.
Protocol 2: Reduction to 3-(Methoxymethyl)benzaldehyde using DIBAL-H
-
Setup: Under a nitrogen atmosphere, add 1.0 equivalent of this compound and anhydrous toluene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature.[15]
-
Reagent Addition: Add 1.0-1.1 equivalents of DIBAL-H (typically a 1M solution in toluene or hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction by TLC to confirm the consumption of starting material.
-
Quenching: While still at -78 °C, slowly add methanol dropwise to quench any excess DIBAL-H.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.[15] Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography.
References
-
Nitrile Reduction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
Mechanism of sodium borohydride-cobaltous chloride reductions. (n.d.). Scite.ai. Retrieved February 22, 2026, from [Link]
- Process for selective nitrile reduction. (1985). Google Patents.
- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(12), 95-101.
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. Retrieved February 22, 2026, from [Link]
-
DIBAL-H Reduction. (n.d.). Organic Synthesis. Retrieved February 22, 2026, from [Link]
-
Studies of the cobalt boride-mediated conversion of nitriles to alcohols. (n.d.). SciMeetings | ACS. Retrieved February 22, 2026, from [Link]
-
How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? (2017, December 14). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Ch20: Reduction of Nitriles using LiAlH4 to amines. (n.d.). University of Calgary. Retrieved February 22, 2026, from [Link]
-
Clark, J. (n.d.). Reduction of nitriles. Chemguide. Retrieved February 22, 2026, from [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved February 22, 2026, from [Link]
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Hydrogen. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Only one nitrile reduced to amine with LiAlH4. (2022, August 30). Reddit. Retrieved February 22, 2026, from [Link]
-
Catalytic Reduction of Nitriles. (n.d.). Thieme. Retrieved February 22, 2026, from [Link]
-
Ashenhurst, J. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Master Organic Chemistry. Retrieved February 22, 2026, from [Link]
-
DIBAL Reduction of Nitriles to Aldehydes. (n.d.). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]
-
The reduction of a nitrile by LiAlH4 produces. (n.d.). Allen. Retrieved February 22, 2026, from [Link]
-
Reactions of Nitriles. (2024, December 5). Chemistry Steps. Retrieved February 22, 2026, from [Link]
- van Es, T., & Staskun, B. (1971). Benzenesulfonamide, 4-formyl-. Organic Syntheses, 51, 20.
-
Reduction of nitriles. (2014, February 25). Reddit. Retrieved February 22, 2026, from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube. Retrieved February 22, 2026, from [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]
- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
-
Module II Reduction Reactions - Lecture 14. (n.d.). DAV University. Retrieved February 22, 2026, from [Link]
-
New Method Improves Nitrile Reductions. (n.d.). C&EN Global Enterprise | ACS Publications. Retrieved February 22, 2026, from [Link]
-
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical. Retrieved February 22, 2026, from [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021, October 26). PMC. Retrieved February 22, 2026, from [Link]
-
Application of supported lanthanum catalysts in the hydrogenation of nitriles. (2021, July 29). SpringerLink. Retrieved February 22, 2026, from [Link]
-
Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved February 22, 2026, from [Link]
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
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- 19. reddit.com [reddit.com]
Preventing side reactions during hydrolysis of 3-(Methoxymethyl)benzonitrile
Welcome to the technical support center for the hydrolysis of 3-(Methoxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a primary focus on preventing the undesired cleavage of the methoxymethyl side chain. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Understanding the Core Challenge: Nitrile Hydrolysis vs. Ether Cleavage
The hydrolysis of this compound to its corresponding carboxylic acid is a critical transformation in many synthetic pathways. However, the presence of an acid-sensitive methoxymethyl ether linkage presents a significant challenge. The very conditions that promote the hydrolysis of the robust nitrile group can also lead to the cleavage of this ether, resulting in the formation of 3-hydroxybenzoic acid as a major byproduct. This guide will equip you with the knowledge to selectively hydrolyze the nitrile while preserving the integrity of the methoxymethyl group.
Troubleshooting Guide: Navigating Common Experimental Pitfalls
This section addresses specific issues you may encounter during the hydrolysis of this compound and provides actionable solutions.
Issue 1: Significant Formation of 3-Hydroxybenzoic Acid in Acidic Hydrolysis
-
Question: I am attempting to hydrolyze this compound using strong acid (e.g., concentrated HCl or H₂SO₄) and observing a high percentage of 3-hydroxybenzoic acid in my product mixture. Why is this happening and how can I prevent it?
-
Answer: The formation of 3-hydroxybenzoic acid is a direct consequence of the acid-catalyzed cleavage of the methoxymethyl ether. Strong acidic conditions, often required for the hydrolysis of the nitrile group, readily protonate the ether oxygen, initiating its cleavage.[1][2][3] The nitrile hydrolysis itself proceeds through protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[1][4][5] Unfortunately, the conditions for both reactions overlap significantly.
Root Cause Analysis:
-
Mechanism of Ether Cleavage: The methoxymethyl group is an acetal-like protecting group, which is inherently unstable under acidic conditions. The reaction is initiated by protonation of the ether oxygen, followed by the departure of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to yield a hemiacetal, which subsequently decomposes to formaldehyde and the free phenol (3-hydroxybenzonitrile). The newly formed phenolic nitrile can then undergo hydrolysis to 3-hydroxybenzoic acid.
-
Reaction Conditions: High temperatures and prolonged reaction times in the presence of strong acids exacerbate the cleavage of the methoxymethyl ether.
Recommended Solutions:
-
Milder Acidic Conditions: Avoid using highly concentrated mineral acids. Instead, consider using a weaker acid or more dilute solutions of strong acids. However, be aware that this will likely slow down the rate of nitrile hydrolysis as well.[6]
-
Transition to Basic Conditions: The most effective way to prevent acid-catalyzed ether cleavage is to switch to a basic hydrolysis protocol. The methoxymethyl ether linkage is generally stable under basic conditions.
-
Issue 2: Low Conversion or Incomplete Hydrolysis under Basic Conditions
-
Question: I switched to basic hydrolysis using NaOH or KOH to avoid ether cleavage, but now I'm struggling with low conversion of the starting material, even after prolonged heating. What can I do to improve the reaction rate?
-
Answer: While basic hydrolysis effectively prevents the cleavage of the methoxymethyl ether, nitriles are generally less reactive under basic conditions compared to acidic conditions.[7][8] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.[8][9]
Troubleshooting Steps:
-
Increase Temperature: The rate of basic hydrolysis is highly temperature-dependent. Increasing the reaction temperature, often to reflux, is a common strategy to drive the reaction to completion.[7]
-
Use a Co-solvent: this compound has limited solubility in purely aqueous base. The use of a co-solvent like ethanol or dioxane can improve solubility and increase the reaction rate.[10][11]
-
Higher Concentration of Base: Increasing the concentration of the base (e.g., from 1M to 5M NaOH) can accelerate the hydrolysis. However, be mindful of potential side reactions with other functional groups in more complex molecules.
-
Phase-Transfer Catalysis: For substrates with poor aqueous solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the transport of the hydroxide ion into the organic phase, thereby increasing the reaction rate.
-
Issue 3: Formation of 3-(Methoxymethyl)benzamide as the Major Product
-
Question: Under my basic hydrolysis conditions, I am isolating 3-(Methoxymethyl)benzamide instead of the desired carboxylic acid. How can I promote the reaction to go to completion?
-
Answer: The hydrolysis of a nitrile to a carboxylic acid under basic conditions proceeds through an amide intermediate.[7][8][10] The formation of the amide as the major product indicates that the second step of the hydrolysis (from amide to carboxylate) is the rate-limiting step under your current conditions.
Strategies for Complete Hydrolysis:
-
More Forcing Conditions: To hydrolyze the stable amide intermediate, more vigorous reaction conditions are typically required. This includes higher temperatures and longer reaction times.[7]
-
Increased Base Stoichiometry: Ensure that at least two equivalents of base are used. The first equivalent is consumed in the formation of the carboxylate salt, and the second is required to drive the hydrolysis of the amide. An excess of base is often beneficial.
-
Water Content: Ensure sufficient water is present in the reaction mixture, as it is a key reagent in the hydrolysis of the amide.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary side product to expect during the hydrolysis of this compound?
-
A1: The primary and most common side product is 3-hydroxybenzoic acid, resulting from the cleavage of the methoxymethyl ether under acidic conditions.
-
-
Q2: Are there any alternative, milder methods for this hydrolysis that are compatible with the methoxymethyl group?
-
A2: Yes, several milder methods have been developed for nitrile hydrolysis that are more tolerant of sensitive functional groups. These include:
-
Metal-Catalyzed Hydrolysis: Transition metal catalysts, such as those based on platinum or ruthenium, can facilitate the hydration of nitriles to amides under neutral and mild conditions.[12][13][14] This can be a good option if the amide is the desired product or if it can be subsequently hydrolyzed under mild basic conditions.
-
Enzymatic Hydrolysis: Nitrilase enzymes can hydrolyze nitriles to carboxylic acids under very mild conditions (neutral pH and room temperature).[15][16] This method offers high selectivity and is an excellent choice for substrates with sensitive functional groups. However, enzyme availability and substrate scope can be limitations.
-
-
-
Q3: How can I monitor the progress of the reaction and identify the products?
-
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative technique for this reaction. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase (often with a small amount of acid like formic or phosphoric acid for better peak shape) can effectively separate the starting material, the intermediate amide, the desired product, and the primary side product.[17][18][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for analysis, particularly after derivatization of the carboxylic acid products to their more volatile methyl esters.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product and identifying any side products.
-
-
Recommended Experimental Protocols
Protocol 1: Selective Basic Hydrolysis of this compound
This protocol is designed to maximize the yield of 3-(Methoxymethyl)benzoic acid while minimizing the formation of 3-hydroxybenzoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (5-10 volumes).
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (2.5 - 3.0 eq, e.g., 5M NaOH).
-
Heating: Heat the reaction mixture to reflux and maintain it at this temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold, dilute hydrochloric acid (e.g., 2M HCl) to a pH of ~2.
-
The product, 3-(Methoxymethyl)benzoic acid, should precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
| Parameter | Recommended Condition | Rationale |
| Base | NaOH or KOH | Strong bases effective for nitrile hydrolysis. |
| Equivalents of Base | 2.5 - 3.0 | Ensures complete hydrolysis of the nitrile and intermediate amide. |
| Solvent | Ethanol/Water | Improves solubility of the starting material.[10][11] |
| Temperature | Reflux | Accelerates the rate of the typically slow basic hydrolysis.[7] |
| Reaction Time | 4 - 12 hours | Dependent on scale and specific conditions; monitor for completion. |
Protocol 2: Analytical Monitoring by HPLC
This method can be used to monitor the reaction progress and quantify the components of the reaction mixture.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution with a mixture of:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol.
-
A typical starting point is a 50:50 (v/v) mixture, which can be optimized based on the separation.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction pathway and the common side reaction.
Caption: Reaction pathways for the hydrolysis of this compound.
Caption: Troubleshooting logic for common hydrolysis issues.
References
Sources
- 1. vaia.com [vaia.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 4. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04624K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | SIELC Technologies [sielc.com]
- 19. appslab.thermofisher.com [appslab.thermofisher.com]
- 20. Benzoic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]
Minimizing byproduct formation in benzonitrile functionalization
Technical Support Center: Benzonitrile Functionalization
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of benzonitrile. As Senior Application Scientists, we have compiled field-proven insights and evidence-based protocols to help you enhance reaction efficiency and minimize the formation of unwanted byproducts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that researchers face when working with benzonitrile functionalization reactions.
Q1: What are the most common types of byproducts I should be aware of when functionalizing benzonitrile?
A: Byproduct formation is highly dependent on the reaction type (e.g., C-H activation, cross-coupling) and conditions. However, several common classes of byproducts are frequently observed:
-
Hydrolysis: The nitrile group (-CN) can be hydrolyzed to the corresponding amide (-CONH₂) or carboxylic acid (-COOH), especially in the presence of strong acids or bases, or water at elevated temperatures.
-
Over-alkylation/Arylation: In reactions like Friedel-Crafts alkylation or cross-coupling, it's common to see di- or even tri-substituted products forming alongside the desired mono-substituted product.
-
Homocoupling: During cross-coupling reactions (e.g., Suzuki, Heck), the coupling partners can react with themselves to form symmetrical biaryls or other homocoupled products.
-
Dimerization/Polymerization: Under certain conditions, benzonitrile itself or reactive intermediates can dimerize or polymerize.
-
Reduction: If a hydride source is present (e.g., certain catalysts or reagents), the nitrile group can be reduced to an amine.
Q2: My TLC plate shows multiple spots after a reaction. How do I begin to identify the byproducts?
A: A multi-spot TLC is a classic sign of a complex reaction mixture. Here is a systematic approach to identification:
-
Co-spotting: Spot your crude reaction mixture alongside your starting materials on the same TLC plate. This will immediately tell you if you have unreacted starting material.
-
Staining: Use different TLC stains. For example, potassium permanganate stain can indicate the presence of reducible functional groups, which might suggest nitrile reduction.
-
Scale-up and Isolate: If possible, perform a small-scale column chromatography to isolate the major byproducts.
-
Spectroscopic Analysis: Once isolated, use techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to elucidate the structures of the byproducts. This data is invaluable for understanding what went wrong.
Q3: Can the choice of catalyst influence the type and amount of byproduct formation?
A: Absolutely. The catalyst is often the most critical factor. For example, in palladium-catalyzed cross-coupling reactions for C-H functionalization, the choice of ligand on the palladium catalyst can dramatically influence selectivity and suppress byproduct formation. Different ligands can sterically or electronically favor the desired reaction pathway over undesired ones like homocoupling.
Part 2: Troubleshooting Guides for Specific Byproducts
This section provides detailed troubleshooting for common byproduct-related issues, explaining the mechanistic cause and offering concrete solutions.
Issue 1: Hydrolysis of the Nitrile Group
-
Symptom: You observe the formation of benzamide or benzoic acid in your product mixture, confirmed by NMR or MS.
-
Mechanistic Cause: The nitrile group is susceptible to nucleophilic attack by water or hydroxide ions, particularly under harsh pH conditions or at high temperatures. This process can be catalyzed by acids or bases.
-
Solutions:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).
-
Control pH: If your reaction requires acidic or basic conditions, consider using a non-aqueous acid/base or a milder reagent. For instance, use a hindered organic base instead of a strong inorganic base like NaOH.
-
Temperature Management: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Protective Groups: In multi-step syntheses, consider protecting the nitrile group if it is not involved in the current reaction step, although this adds extra steps to your synthesis.
-
Issue 2: Over-Alkylation/Arylation
-
Symptom: Formation of di- or poly-substituted benzonitrile products. For example, in an ortho-C-H functionalization, you observe substitution at both ortho positions.
-
Mechanistic Cause: The initial functionalization product can sometimes be more reactive than the starting benzonitrile, leading to a second, unwanted reaction.
-
Solutions:
-
Stoichiometry Control: Use a stoichiometric excess of benzonitrile relative to the coupling partner. This statistically favors the mono-substituted product.
-
Slow Addition: Add the limiting reagent slowly to the reaction mixture over several hours. This keeps its instantaneous concentration low, disfavoring multiple additions.
-
Catalyst/Ligand Selection: In catalyzed reactions, choose a bulky ligand for the metal catalyst. The steric hindrance can prevent the catalyst from accessing the already substituted positions on the benzonitrile ring.
-
Table 1: Ligand Effects on Byproduct Formation in Pd-Catalyzed C-H Olefination
| Ligand | Desired Product Yield (%) | Byproduct (Di-olefination) Yield (%) | Key Takeaway |
| None | 45% | 30% | Uncontrolled reaction leads to significant over-reaction. |
| PPh₃ | 70% | 15% | Simple phosphine ligand improves selectivity. |
| Bulky Ligand (e.g., XPhos) | >95% | <2% | Steric hindrance effectively prevents di-olefination. |
Issue 3: Homocoupling of Reaction Partners
-
Symptom: In a cross-coupling reaction (e.g., Suzuki: Ar-X + Ar'-B(OH)₂), you observe significant amounts of Ar-Ar and Ar'-Ar'.
-
Mechanistic Cause: This often occurs when the oxidative addition or transmetalation steps in the catalytic cycle are slow relative to side reactions where intermediates react with themselves.
-
Solutions:
-
Optimize Catalyst System: Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Electron-rich and bulky ligands often accelerate the desired cross-coupling pathway.
-
Scavengers: In some cases, adding a small amount of a scavenger that selectively reacts with the homocoupling precursors can be effective.
-
Temperature and Concentration: Lowering the reaction temperature and concentration can sometimes disfavor the bimolecular homocoupling reaction.
-
Part 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for a common reaction that is prone to byproduct formation, with specific annotations on how each step helps to minimize unwanted side reactions.
Protocol: Palladium-Catalyzed Ortho-C-H Alkylation of Benzonitrile
This protocol is adapted from methodologies that prioritize mono-alkylation and prevent over-alkylation.
Objective: To achieve selective mono-alkylation at the ortho-position of benzonitrile while minimizing di-alkylation.
Materials:
-
Benzonitrile (excess)
-
Alkyl halide (limiting reagent)
-
Pd(OAc)₂ (catalyst)
-
3-aminopyridine (ligand)
-
K₂CO₃ (base)
-
Anhydrous Toluene (solvent)
Step-by-Step Procedure:
-
Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and then filled with an inert atmosphere (Argon).
-
Rationale: This ensures strictly anhydrous conditions to prevent nitrile hydrolysis.
-
-
Reagent Addition: To the flask, add Pd(OAc)₂ (2 mol%), 3-aminopyridine (10 mol%), and K₂CO₃ (2 equivalents).
-
Rationale: The 3-aminopyridine ligand is crucial for directing the C-H activation to the ortho position and stabilizing the palladium catalyst, which can help suppress side reactions.
-
-
Solvent and Reactant Addition: Add anhydrous toluene, followed by benzonitrile (2 equivalents).
-
Rationale: Using an excess of benzonitrile statistically disfavors di-alkylation of the product.
-
-
Slow Addition of Limiting Reagent: The alkyl halide (1 equivalent) is dissolved in a small amount of anhydrous toluene and added to the reaction mixture dropwise via a syringe pump over 4 hours.
-
Rationale: This is the most critical step to prevent over-alkylation. Keeping the concentration of the alkyl halide low ensures that once a molecule of benzonitrile is alkylated, it is less likely to encounter another molecule of the alkylating agent before all the starting benzonitrile has reacted once.
-
-
Reaction Monitoring: The reaction is heated to 100 °C and monitored by GC-MS.
-
Rationale: Careful monitoring allows the reaction to be stopped as soon as the starting material is consumed, preventing prolonged heating that could lead to byproduct formation.
-
-
Work-up: Once the reaction is complete, it is cooled to room temperature, filtered through celite to remove the catalyst and base, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Part 4: Visualizing Workflows and Mechanisms
Diagrams created using Graphviz to illustrate key concepts.
Caption: A general workflow for troubleshooting byproduct formation.
Caption: Simplified catalytic cycle showing a homocoupling side reaction.
References
-
Title: Recent advances in transition-metal-catalyzed C–H bond functionalization. Source: Chemical Society Reviews. URL: [Link]
-
Title: Ligand-controlled Pd(II)-catalyzed C–H arylation of benzonitriles. Source: Chemical Science. URL: [Link]
-
Title: Recent advances and perspectives in palladium-catalyzed C–H functionalization. Source: Science. URL: [Link]
-
Title: Pd-Catalyzed C–H Functionalization of Benzonitriles. Source: Organic Letters. URL: [Link]
Technical Support Center: Process Scale-Up for 3-(Methoxymethyl)benzonitrile
[1]
Welcome to the Process Development Support Hub. This guide is designed for process chemists and engineers scaling up the production of 3-(Methoxymethyl)benzonitrile (CAS: 64433-07-6) .[1] Unlike standard catalog preparations, multi-kilogram synthesis requires rigorous control over exotherms, regioselectivity, and impurity profiles.
Module 1: The Critical Step – Methoxylation Protocol
The industry-standard route involves the nucleophilic substitution (
Core Reaction Scheme
-
Reagents: 3-(Chloromethyl)benzonitrile (Starting Material, SM), Sodium Methoxide (NaOMe), Methanol (MeOH).
-
Mechanism: Williamson Ether Synthesis (
).[1]
Troubleshooting Guide: Methoxylation
Q: My reaction mixture solidified/gelled halfway through the addition. What happened? Diagnosis: Runaway Polymerization or "Pinner-like" Gelation. At high concentrations (>1.5 M) and elevated temperatures, the benzyl chloride moiety can undergo self-polymerization, or the nitrile group can react with the alcohol to form imidate networks (a variation of the Pinner reaction) if the stoichiometry is uncontrolled.
-
Solution:
-
Inverse Addition: Do not add solid NaOMe to the SM. Dissolve the SM in MeOH and add NaOMe solution slowly to the SM, or conversely, add the SM solution to the methoxide solution (preferred for controlling alkylation).
-
Dilution: Maintain a solvent ratio of at least 5-7 volumes of MeOH relative to the SM mass.
-
Temperature: Keep the internal temperature between 0°C and 5°C during dosing. Only ramp to reflux after complete addition.[1]
-
Q: I am seeing a persistent impurity at RRT 0.85 (HPLC) that increases with reaction time. Diagnosis: 3-Cyanobenzamide (Hydrolysis Impurity). Under basic conditions (NaOMe), the nitrile group at C1 is susceptible to hydrolysis, converting the -CN to -CONH₂.[1] This is accelerated by the presence of water in the solvent or hygroscopic uptake by NaOMe.
-
Solution:
-
Water Control: Use anhydrous MeOH (<0.05% water).[1]
-
Reagent Quality: Use 25-30% NaOMe in MeOH solution rather than solid pellets (which absorb moisture rapidly).
-
Quench Protocol: Do not quench with strong acid/water while hot. Cool to <10°C before adding the quench solution (e.g., dilute acetic acid) to minimize hydrolysis during workup.
-
Q: The reaction stalls at 95% conversion. Should I add more base? Diagnosis: Base Consumption by Side Reactions. If moisture is present, NaOMe is consumed to form NaOH, which is less nucleophilic for the substitution but more active for nitrile hydrolysis. Adding more base often increases the amide impurity rather than driving the ether formation.
Module 2: Impurity Profile & Control Strategy
Understanding the impurity fate is vital for regulatory filing.
| Impurity Name | Structure / Origin | Control Strategy |
| Impurity A (Hydrolysis) | 3-Cyanobenzamide From nitrile hydrolysis by NaOH/H₂O.[1] | Use anhydrous MeOH.[1] Keep T < 65°C. Avoid prolonged hold times at high pH. |
| Impurity B (Alcohol) | 3-(Hydroxymethyl)benzonitrile From hydrolysis of the chloromethyl group.[1] | Limit water content in MeOH.[1] This impurity is difficult to separate from the product via distillation. |
| Impurity C (Dimer) | Bis(3-cyanobenzyl) ether Reaction of Impurity B with SM.[1] | Maintain high dilution. Ensure NaOMe is in slight excess (1.05 eq) to favor methoxylation over ether coupling.[1] |
| Impurity D (Starting Material) | 3-(Chloromethyl)benzonitrile Incomplete reaction.[1] | Monitor via IPC (In-Process Control) GC/HPLC.[1] Limit is usually <0.5%.[1] |
Visualizing the Pathway
Figure 1: Reaction pathway showing the competition between the main
Module 3: Scale-Up Process Flow
The following protocol is optimized for a 10kg scale batch.
Step-by-Step Protocol
-
Reactor Prep: Ensure reactor is dry and purged with Nitrogen (
).[1] Moisture is the enemy. -
Charging (Solvent): Charge Methanol (Anhydrous, 70 L) .
-
Charging (Base): Charge Sodium Methoxide (30% in MeOH, 13.5 kg, 1.05 eq) . Cool to 0-5°C.[1]
-
Dosing (Critical):
-
Dissolve 3-(Chloromethyl)benzonitrile (10 kg) in Methanol (20 L) in a separate header tank.
-
Add the SM solution to the reactor over 2-3 hours , maintaining internal temperature < 10°C.
-
Why? This "Normal Addition" (SM to Base) keeps the base concentration high relative to the SM initially, favoring the kinetic
product over the dimer.
-
-
Reaction: Warm to 25°C and stir for 2 hours. If conversion <98%, heat to mild reflux (60°C) for 1 hour.
-
Quench: Cool to 20°C. Adjust pH to 6-7 using Glacial Acetic Acid .
-
Note: Do not use HCl; it can generate new alkyl chlorides or hydrolyze the ether.
-
-
Workup: Distill off Methanol under reduced pressure. Add Water (50 L) and MTBE (Methyl tert-butyl ether, 40 L) . Separate layers. Wash organic layer with Brine.[1]
-
Isolation: Concentrate organic layer.[1] Purify via high-vacuum fractional distillation (bp ~110-115°C @ 1-2 mmHg).
Process Flow Diagram (PFD)
Figure 2: Process Flow Diagram illustrating the controlled dosing strategy required to minimize thermal runaway and dimerization.
Module 4: Safety & Handling (HSE)
Q: The starting material smells like tear gas. Is this normal? A: Yes. 3-(Chloromethyl)benzonitrile is a potent lacrimator (tear-inducing agent) and skin irritant.[1] It behaves similarly to benzyl chloride.[1]
-
Engineering Control: All solids charging must be done in a laminar flow hood or via a closed powder transfer system (PTS).[1]
-
PPE: Double nitrile gloves and full-face respirator (or PAPR) are mandatory if the reactor is open.[1]
-
Decontamination: Spills should be neutralized immediately with a dilute ammonia or nucleophilic amine solution (e.g., ethanolamine) to quench the alkyl chloride before cleaning.
Q: What are the thermal risks? A: The reaction is exothermic.
-
Adiabatic potential: The heat of reaction (
) for benzyl chloride substitution is significant. Failure of cooling during the dosing phase can lead to a "runaway" where the solvent (MeOH) boils violently. Always have a "dump quench" (cold water) ready in the emergency plan.
References
-
PubChem. (n.d.).[1] 3-(Chloromethyl)benzonitrile | C8H6ClN | CID 522126.[1][3] National Library of Medicine.[1] Retrieved from [Link]
-
AstraZeneca UK Ltd. (2006).[1] Process for the preparation of Anastrozole intermediates. WO Patent 2006/008562.[1] (Describes analogous benzyl nitrile etherification chemistry).
-
University of Venice. (2013). Green Chemistry - Pinner Synthesis of Trimethylorthoesters. (Context on nitrile stability in methanol/acid/base conditions). Retrieved from [Link]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(Methoxymethyl)benzonitrile
This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(Methoxymethyl)benzonitrile. Moving beyond a simple data report, we will dissect the spectrum by comparing it with structurally related alternatives. This comparative approach, grounded in the fundamental principles of substituent effects, offers researchers a robust framework for interpreting complex aromatic systems. We will explore the causality behind experimental choices and provide a self-validating protocol for acquiring high-quality data.
Theoretical Framework: Predicting the Spectrum of this compound
The structure of this compound presents a classic case study in the interplay of electronic effects in a disubstituted benzene ring. To predict its ¹H NMR spectrum, we must consider the influence of both the cyano (-CN) and the methoxymethyl (-CH₂OCH₃) groups.
-
The Cyano (-CN) Group: This group is strongly electron-withdrawing due to both the inductive effect of the electronegative nitrogen atom and the resonance effect, which delocalizes electron density from the ring into the C≡N triple bond.[1][2] This causes significant deshielding (a downfield shift to higher ppm values) of the aromatic protons, particularly those at the ortho and para positions relative to the substituent.[3]
-
The Methoxymethyl (-CH₂OCH₃) Group: The effect of this group is more nuanced. The electronegative oxygen atom exerts an inductive-withdrawing effect. However, unlike a methoxy group (-OCH₃) directly attached to the ring, its ability to donate electron density via resonance is nullified by the insulating methylene (-CH₂) bridge. Therefore, the -CH₂OCH₃ group primarily functions as a weak electron-withdrawing substituent.
Given the 1,3- (or meta) substitution pattern, we can predict the following for the aromatic region:
-
H-2: This proton is ortho to the strong electron-withdrawing -CN group and meta to the -CH₂OCH₃ group. It is expected to be the most deshielded aromatic proton, appearing as a singlet or a narrowly split triplet (due to small meta-couplings).
-
H-4 & H-6: These protons are ortho to the -CH₂OCH₃ group and ortho/para to the -CN group, respectively. They will be significantly deshielded by the cyano group. We expect H-6 (ortho to -CN) to be further downfield than H-4 (para to -CN). They will likely appear as doublets or doublet of doublets.
-
H-5: This proton is meta to both substituents. It will be the least deshielded of the aromatic protons, appearing as a triplet.
For the aliphatic region:
-
Methylene Protons (-CH₂-): These protons are adjacent to the aromatic ring and the oxygen atom, leading to a downfield shift. They will appear as a singlet as there are no adjacent protons.
-
Methyl Protons (-OCH₃): These protons are attached to the oxygen atom and will appear as a sharp singlet, typically in the 3.3-4.0 ppm range.
Experimental Protocol for High-Fidelity ¹H NMR Acquisition
Trustworthy spectral data is the foundation of accurate structural elucidation. The following protocol is designed to yield a high-resolution spectrum, minimizing artifacts and ensuring reproducibility.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-15 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[4][5] CDCl₃ is a common first choice for its versatility.[5]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Solid particles disrupt magnetic field homogeneity, leading to broadened spectral lines.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[6]
-
Cap the NMR tube securely. The final sample height should be around 4-5 cm (50 mm).[5][6]
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer's spinner turbine, ensuring correct positioning using a depth gauge.[5]
-
Place the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field during acquisition.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution. Modern spectrometers often have automated shimming routines.
-
-
Data Acquisition:
-
Spectrometer Frequency: Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H spectrum.
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
-
Relaxation Delay (d1): Set a delay of 1-2 seconds to allow for full relaxation of the protons between pulses, ensuring accurate integration.
-
Acquisition Time (at): An acquisition time of 2-4 seconds is standard for achieving good resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Phase the spectrum to ensure all peaks are in a pure absorption mode (positive and upright).
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Acquisition Workflow Diagram
Comparative Spectral Data
To contextualize the spectrum of this compound, we compare its predicted chemical shifts with the experimentally determined values for key structural analogs. This comparison highlights the distinct contribution of each substituent to the final spectrum.
| Compound | H-ortho | H-meta | H-para | Other Protons (δ, ppm) |
| Benzene | 7.36 | 7.36 | 7.36 | - |
| Benzonitrile [7][8] | 7.64 (d) | 7.47 (t) | 7.60 (t) | - |
| Anisole (Methoxybenzene) [9][10] | 6.88 (d) | 7.26 (t) | 6.92 (t) | 3.75 (s, 3H, -OCH₃) |
| 3-Methoxybenzonitrile [7][11] | ~7.13-7.23 (m) | 7.37 (t) | - | 3.83 (s, 3H, -OCH₃) |
| This compound (Predicted) | H-2: ~7.7 (s)H-6: ~7.65 (d) | H-4: ~7.5 (d)H-5: ~7.45 (t) | - | ~4.5 (s, 2H, -CH₂-)~3.4 (s, 3H, -OCH₃) |
Note: Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet). Chemical shifts are approximate and can vary slightly with solvent and concentration.[12]
In-Depth Analysis and Interpretation
The comparative data in the table reveals clear trends. The protons of benzonitrile are all shifted downfield from benzene (7.36 ppm), confirming the deshielding nature of the -CN group.[7][13] Conversely, the protons of anisole, particularly at the ortho and para positions, are shifted significantly upfield due to the strong electron-donating resonance effect of the -OCH₃ group.[14][15]
For this compound, the spectrum is dominated by the electron-withdrawing nature of the cyano group.
-
Aromatic Region (δ 7.4-7.8): All aromatic protons are downfield of benzene. The signal for H-2, being ortho to the -CN group, is predicted to be the furthest downfield. The signals for H-4, H-5, and H-6 will likely form a complex multiplet pattern characteristic of a 1,3-disubstituted ring.[16][17] The separation and coupling patterns within this region are diagnostic. We expect ortho-coupling constants (³J) of ~7-8 Hz between adjacent protons (H4-H5, H5-H6) and smaller meta-coupling constants (⁴J) of ~2-3 Hz (e.g., H2-H6, H2-H4).[18]
-
Aliphatic Region (δ 3.0-5.0): The two singlets for the methylene (-CH₂-) and methyl (-OCH₃) groups are clearly distinguished from the aromatic signals. The methylene protons at ~4.5 ppm are deshielded by both the adjacent aromatic ring and the electronegative oxygen. The methyl protons at ~3.4 ppm are in a typical chemical environment for a methoxy group not directly attached to a π-system.
The comparison with 3-methoxybenzonitrile is particularly insightful.[7] In 3-methoxybenzonitrile, the -OCH₃ group's electron-donating resonance slightly shields the aromatic protons compared to benzonitrile. In our target molecule, the insulating -CH₂- group removes this resonance donation, resulting in a spectrum where the aromatic protons are generally more deshielded than in 3-methoxybenzonitrile, reflecting the combined weak inductive effects.
Logical Relationship Diagram
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of fundamental chemical principles. By systematically analyzing the electronic contributions of the cyano and methoxymethyl substituents and comparing the predicted spectrum to that of simpler, related molecules, a confident and detailed structural assignment can be made. The dominance of the electron-withdrawing cyano group dictates the overall downfield shift of the aromatic protons, while the meta-positioning and the specific nature of the methoxymethyl group create a distinct and interpretable pattern. This comparative and protocol-driven approach provides researchers with a powerful strategy for tackling the structural elucidation of similarly complex molecules.
References
- The Royal Society of Chemistry. (2024, April 9).
- University of Leicester.
- Kolehmainen, E., et al. (2006). Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. PubMed.
- Chemistry LibreTexts. (2020, June 16). 12.
- Abraham, R. J., et al. (2000). proton chemical shifts in nitriles and the electric field and p-electron effects of the cyano group. Modgraph.
- The Royal Society of Chemistry.
- Jokisaari, J. P., et al. (2006, August 22).
- ChemicalBook. Anisole(100-66-3) 1H NMR.
- National Center for Biotechnology Information. (2013, January 24).
- ChemicalBook. Benzonitrile(100-47-0) 1H NMR spectrum.
- University of Puget Sound.
- ResearchGate. (2025, August 6). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group.
- Western University.
- University of California, Riverside.
- JEOL. Sample preparation for NMR measurements and points to keep in mind.
- American Chemical Society. (2020). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- University of Regensburg. 1H NMR Spectroscopy.
- Organic Chemistry Tutor.
- ECHEMI.
- National Center for Biotechnology Inform
- Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of.
- Quora. (2021, July 17).
- ResearchGate. (2018). Selected 1H-NMR chemical shifts for Compound 3 in DMSO-d6, CDCl3....
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 6. ou.edu [ou.edu]
- 7. rsc.org [rsc.org]
- 8. Benzonitrile(100-47-0) 1H NMR spectrum [chemicalbook.com]
- 9. Anisole(100-66-3) 1H NMR spectrum [chemicalbook.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. 3-Methoxybenzonitrile | C8H7NO | CID 73712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. modgraph.co.uk [modgraph.co.uk]
- 14. Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. quora.com [quora.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Guide: GC-MS Method Development & Isomer Resolution for 3-(Methoxymethyl)benzonitrile
Executive Summary
In pharmaceutical intermediate synthesis, 3-(Methoxymethyl)benzonitrile often co-elutes with its positional isomers (2- and 4- analogs) and precursor impurities (e.g., 3-cyanobenzyl bromide). Standard library matching is frequently insufficient due to spectral similarity across these regioisomers.
This guide provides a comparative analysis of stationary phase performance (5% Phenyl vs. PEG) for resolving the 3-isomer. It establishes a self-validating Retention Index (RI) protocol to confirm identity when authentic standards are unavailable or expensive.
Comparative Analysis: Stationary Phase Selection
The primary analytical challenge is the baseline separation of the meta (3-) isomer from the ortho (2-) and para (4-) isomers. The choice of column chemistry dictates the elution order and resolution factor (
Option A: Non-Polar Phase (5% Phenyl-arylene / 95% Dimethylpolysiloxane)
-
Commercial Examples: DB-5ms, Rtx-5, HP-5.
-
Mechanism: Separation based primarily on boiling point and dispersive forces (London dispersion).
-
Performance:
-
Elution Order: Typically Ortho (2-)
Meta (3-) Para (4-). -
Pros: High thermal stability (up to 325°C), low bleed, compatible with aggressive temperature ramps.
-
Cons: The meta and para isomers have very similar boiling points, often leading to co-elution (
) in fast GC runs.
-
Option B: Polar Phase (Polyethylene Glycol / PEG)
-
Commercial Examples: DB-WAX, HP-INNOWax, Stabilwax.
-
Mechanism: Separation based on hydrogen bonding and dipole-dipole interactions. The nitrile group (-CN) and ether oxygen interact strongly with the PEG phase.
-
Performance:
-
Elution Order: Often shifts to Ortho
Para Meta (depending on specific dipole moments), but significantly expands the retention window between isomers. -
Pros: Superior resolution (
) for positional aromatic isomers. -
Cons: Lower thermal limit (250-260°C); higher column bleed interferes with trace MS analysis.
-
Summary Data: Predicted Retention Indices (Kovats)
Note: Values are derived from Group Contribution Models and structural analogs (3-Methoxybenzonitrile and Benzyl methyl ether) to serve as method development windows.
| Compound | Phase | Predicted RI Window | Key MS Fragments ( |
| This compound | DB-5ms | 1380 – 1430 | 147 (M+), 132, 116, 89 |
| 2-(Methoxymethyl)benzonitrile | DB-5ms | 1350 – 1390 | 147, 116 (Ortho effect) |
| 4-(Methoxymethyl)benzonitrile | DB-5ms | 1390 – 1440 | 147, 132 |
| This compound | DB-WAX | 1950 – 2050 | 147 (M+), 132, 116, 89 |
Critical Insight: On a DB-5ms column, the ortho isomer usually elutes first due to steric hindrance reducing the effective boiling point. The meta and para isomers require a slower temperature ramp (e.g., 5°C/min) to resolve fully.
Experimental Protocol: Self-Validating Method
To ensure scientific integrity, do not rely solely on retention time (RT), which drifts with column maintenance. Use the Linear Retention Index (LRI) method.
Materials[1][2][3][4][5]
-
Analyte: Reaction mixture containing this compound.
-
Reference Standard: C10–C24 n-Alkane Ladder (e.g., Supelco #49452-U).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
GC-MS Instrument Parameters (Agilent 7890/5977 or equivalent)
| Parameter | Setting (Optimized for Resolution) |
| Inlet | Split/Splitless (Split ratio 20:1), 250°C |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) |
| Oven Program | 60°C (1 min hold) |
| Transfer Line | 280°C |
| MS Source/Quad | 230°C / 150°C |
| Scan Range |
Validation Workflow
-
Blank Run: Inject pure solvent.
-
Alkane Run: Inject C10-C24 standard using the exact method above.
-
Sample Run: Inject sample.
-
Calculation: Calculate LRI for the target peak using the van den Dool and Kratz equation.
Where
Visualization: Method Development Logic
The following diagram illustrates the decision matrix for isolating the target isomer.
Figure 1: Decision logic for selecting the optimal stationary phase based on initial resolution screening.
Mass Spectral Interpretation (Confirmation)
Since retention times can shift, MS spectral confirmation is mandatory.
-
Molecular Ion (
): Look for 147 . This is odd-numbered, indicating one nitrogen atom (Nitrogen Rule). -
Base Peak: Likely
116 (Loss of , M-31) or 132 (Loss of , M-15). -
Diagnostic Fragment:
89 (Cyanocyclopentadienyl cation), typical for benzonitriles. -
Differentiation:
-
Ortho-isomer: May show a distinctive "ortho effect" fragment (loss of formaldehyde or interaction between the ether and nitrile), often resulting in a different abundance ratio of
116 vs 132 compared to the meta isomer.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Retention Indices for Benzonitrile Derivatives. National Institute of Standards and Technology.[1] [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
Restek Corporation. (2024). Capillary Column Selection Guide: Analysis of Volatile Organic Compounds. [Link]
- Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
